molecular formula C7H4ClFN2 B2354155 5-chloro-4-fluoro-1H-indazole CAS No. 1082041-86-8

5-chloro-4-fluoro-1H-indazole

Cat. No.: B2354155
CAS No.: 1082041-86-8
M. Wt: 170.57
InChI Key: ZDIFAUCPRJGIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-fluoro-1H-indazole (CAS 1082041-86-8) is a high-purity halogenated indazole derivative supplied for advanced pharmaceutical and chemical research. This compound features a molecular formula of C 7 H 4 ClFN 2 and a molecular weight of 170.57 g/mol . It is characterized by very slight solubility in water (0.12 g/L at 25°C) and a calculated density of 1.533 g/cm³ . For optimal long-term stability, this material should be stored sealed in a dry environment at 2-8°C . The indazole scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of bioactive molecules and kinase inhibitors . Specifically, indazole derivatives are recognized for their role as bioisosteres of indoles and are found in several marketed drugs . Research-grade 5-Chloro-4-fluoro-1H-indazole is a valuable intermediate for synthesizing novel compounds and is cited in forensic science literature characterizing new designer drugs . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFAUCPRJGIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Applications of 5-Chloro-4-fluoro-1H-indazole in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, pathobiological applications (IDO1 targeting), and self-validating experimental methodologies.

Executive Summary

In contemporary medicinal chemistry, halogenated heteroaromatic scaffolds are critical for achieving high-affinity target engagement and optimal pharmacokinetic profiles. 5-Chloro-4-fluoro-1H-indazole (CAS: 1082041-86-8) represents a highly specialized fragment. As an indazole derivative heavily decorated with electronegative halogens, it serves as a privileged building block for synthesizing enzyme inhibitors, notably those targeting the kynurenine pathway. This whitepaper systematically breaks down the physicochemical traits of the scaffold, the causality behind its biological utility, and provides self-validating experimental workflows for its characterization and functionalization.

Molecular Architecture & Physicochemical Parameters

The physical behavior of 5-chloro-4-fluoro-1H-indazole is dictated directly by the stereoelectronic effects of its substituents. To effectively formulate and derivatize this compound, researchers must intimately understand its core parameters [1].

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Practical Significance
CAS Number 1082041-86-8Unique identifier for regulatory/procurement tracking.
Molecular Formula C7H4ClFN2High halogen-to-carbon ratio drives lipophilicity.
Molecular Weight 170.57 g/mol Optimal low-molecular-weight fragment for fragment-based drug discovery (FBDD).
Exact Mass 170.0047 DaCrucial target mass for LC-MS/MS HRMS identification and internal validation.
cLogP (Estimated) 2.5 – 2.8Dual halogenation yields a highly lipophilic anchor, ensuring deep target-pocket penetration.
Aqueous Solubility < 0.1 mg/mLCharacterized by very slight solubility in water [2]; necessitates DMSO/DMF for initial stock formulation.
Storage Temp 2-8°C (Sealed)Prevents slow environmental oxidation or photodegradation of the pyrazole N-N bond.
Structural Causality: Why 4-Fluoro and 5-Chloro?

As an Application Scientist, I rarely select building blocks by accident. The specific arrangement of halogens on this scaffold provides two highly distinct advantages:

  • The 4-Fluoro Inductive (-I) Effect: Introducing a highly electronegative fluorine atom at the C4 position shields the aromatic core from CYP450-mediated hepatic oxidation. Mechanistically, fluorine's strong electron-withdrawing nature pulls electron density away from the fused pyrazole ring. This lowers the pKa of the N1-H proton (making it more acidic) and reduces the nucleophilicity of the N2 lone pair, which is critical for dictating regioselectivity during synthesis.

  • The 5-Chloro Halogen Bonding (X-Bond): The C5-chlorine atom introduces vital steric bulk. More importantly, it forms directional "halogen bonds" with target protein backbone carbonyls. The anisotropic distribution of electron density on the chlorine creates a localized region of positive charge (the σ-hole), acting as an ultra-specific molecular anchor [2].

Scaffold Significance in Pathobiology (IDO1 Inhibition)

A primary application of 5-chloro-4-fluoro-1H-indazole is the construction of potent inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is the rate-limiting enzyme in the catabolism of L-tryptophan into L-kynurenine. Elevated kynurenine pathway activity is an immune-evasion mechanism in oncology and a driver of neuroinflammation in Amyotrophic Lateral Sclerosis (ALS) [3].

By functionalizing 5-chloro-4-fluoro-1H-indazole into complex bicyclic carboxamides, researchers can create competitive IDO1 inhibitors [4]. The 5-chloro and 4-fluoro groups allow the inhibitor to fit with geometric perfection into the hydrophobic, halogen-friendly binding pocket of the IDO1 apoenzyme.

Pathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN Cleavage IDO1 IDO1 Enzyme (Target) IDO1->TRP Catalyzes QUIN Quinolinic Acid (Neurotoxin) KYN->QUIN Microglia/Astrocytes NAD NAD+ (Energy) KYN->NAD Physiological INH 5-Cl-4-F-Indazole Scaffold INH->IDO1 Inhibits (Competitive)

Fig 1. Mechanistic role of 5-chloro-4-fluoro-1H-indazole derivatives in IDO1 pathway inhibition.

Self-Validating Experimental Methodologies

To ensure absolute Trustworthiness , modern drug discovery protocols cannot rely on single-point data. Below are detailed, self-validating workflows for characterizing and derivatizing this scaffold.

Protocol A: Thermodynamic Solubility & LogP Determination (Shake-Flask LC-MS/MS)

Because 5-chloro-4-fluoro-1H-indazole exhibits exceptionally low aqueous solubility, standard UV-Vis partitioning methods frequently fail. We employ a miniaturized, self-validating LC-MS/MS approach.

The Self-Validating Mechanism: A single partition measurement is vulnerable to undetected micelle formation or emulsion stabilization. To counteract this, the assay must be executed across three distinct octanol/water phase ratios (1:1, 1:2, and 2:1). If the calculated LogP deviates by >0.1 units across the triplicates, the system suitability test (SST) fails automatically, flagging compound aggregation.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of 5-chloro-4-fluoro-1H-indazole in 100% LC-MS grade DMSO.

  • Phase Saturation: Pre-saturate n-octanol and 1X PBS (pH 7.4) by stirring them together vigorously for 24 hours at 25°C.

  • Spiking: Add 5 µL of the compound stock to three separate vials containing the pre-saturated phases at ratios of 1:1, 1:2, and 2:1 (Total volume = 1 mL per vial). Spike 5 µL of Propranolol (10 mM) into each vial as an internal thermodynamic control.

  • Equilibration: Agitate the vials at 300 RPM on an orbital shaker at 25°C for exactly 24 hours to ensure absolute thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to forcefully break any micro-emulsions.

  • Quantification: Aliquot 10 µL from both the aqueous and octanol phases. Dilute in mobile phase (Acetonitrile/Water with 0.1% Formic Acid) and inject into an LC-MS/MS (MRM mode tracking the

    
     transition for the 
    
    
    
    parent ion).
  • Validation: Calculate the partition coefficient. Ensure the variance between the three phase ratios is ≤0.1 LogP units.

Workflow A Compound Prep (10 mM DMSO) B Shake-Flask (Tripartite Ratios) A->B Spike C Phase Separation (Centrifugation) B->C Eq. 24h D LC-MS/MS Quantification C->D Aliquot E Data Analysis (LogP Validation) D->E SST Check

Fig 2. Self-validating shake-flask LC-MS/MS workflow for thermodynamic solubility and LogP.

Protocol B: Regioselective N1-Alkylation

1H-indazoles naturally exist as N1/N2 tautomers. The logical choice of reagents is critical here. Due to the proximity of the electron-withdrawing 4-fluoro group, the N2 position is deactivated.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of 5-chloro-4-fluoro-1H-indazole in anhydrous N,N-Dimethylformamide (DMF) under an inert Nitrogen atmosphere.

  • Add 1.5 eq of Cesium Carbonate (

    
    ). Causality Note:
    
    
    
    is specifically chosen over
    
    
    because the larger cesium counter-ion produces a highly reactive, "naked" indazolyl anion, strongly pushing the reaction toward thermodynamic control (favoring N1 over N2).
  • Slowly add 1.1 eq of your chosen electrophile (e.g., an alkyl halide) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with ice water, extract with Ethyl Acetate, and verify regioselectivity via 2D NOESY NMR (looking for cross-peaks between the N1-alkyl protons and the C7 aromatic proton).

References

  • Google Patents, "AU 2017331345 B2 - Modulators of indoleamine 2, 3-dioxygenase and methods of use thereof", Plexxikon Inc.
  • Google Patents, "US 10968201 B2 - Bicyclic carboxamides and methods of use thereof", Plexxikon Inc.

Comprehensive Technical Guide: Safety, Handling, and Operational Workflows for 5-Chloro-4-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Rationale

In modern rational drug design, the indazole scaffold serves as a highly versatile and privileged pharmacophore[1]. Specifically, 5-chloro-4-fluoro-1H-indazole (CAS: 1082041-86-8) has emerged as a critical heterocyclic building block in the synthesis of advanced small-molecule therapeutics, ranging from antimicrobial agents to potent kinase inhibitors[1][2].

The strategic placement of halogens on this specific isomer fundamentally dictates its physicochemical behavior and biological utility. The electron-withdrawing fluorine atom at the C4 position, adjacent to the bulky and lipophilic chlorine at the C5 position, exerts a profound inductive pull on the indazole ring system[3][4]. This precise halogenation pattern accomplishes two mechanistic goals:

  • Target Affinity: It lowers the pKa of the indazole N-H, enhancing its capacity to act as a potent hydrogen-bond donor—a highly sought-after trait for orienting molecules within the hinge region of target kinases (such as LRRK2)[4].

  • Metabolic Shielding: The robust carbon-halogen bonds shield the aromatic core from oxidative metabolism (e.g., CYP450-mediated hydroxylation), effectively increasing the pharmacokinetic half-life of downstream derivatives[3].

This compound is routinely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and selective N-alkylation workflows to yield high-value therapeutics like dual EP2/EP4 receptor antagonists for autoimmune/oncology applications[5][6]. However, the same electrophilic nature that makes this compound synthetically valuable also necessitates rigorous safety and handling protocols to mitigate hazards[3][7].

Physicochemical Profiling & Hazard Assessment

Before initiating any synthetic or assay preparation workflow, scientists must understand the fundamental properties and GHS (Globally Harmonized System) classifications of 5-chloro-4-fluoro-1H-indazole[7]. The table below consolidates its definitive quantitative and qualitative data.

Table 1: Physicochemical and Safety Data Profile
ParameterSpecification / ClassificationCausality & Impact
Molecular Formula C₇H₄ClFN₂The rigid aromatic structure demands polar aprotic solvents (like DMSO or DMF) for optimal solubilization.
Molecular Weight 170.57 g/mol Low molecular weight facilitates rapid cellular diffusion in in vitro assays.
Physical Form Solid (Powder)High risk of aerosolization during gravimetric transfer if ambient air currents are unchecked.
Purity Standard ≥ 97%Trace impurities can poison delicate Pd/Cu catalysts in downstream cross-coupling[6][7].
Storage Temperature 2-8°C (Sealed, Dry)Prevents thermodynamic degradation and minimizes moisture absorption (hygroscopy).
GHS Signal Word Warning (GHS07)Mandates localized engineering controls during all open-handling phases[7].
Hazard Statements H302, H315, H319, H335Acute toxicity via ingestion; causes significant skin, mucosal, and respiratory irritation.

Laboratory Safety & Protective Architecture

Every protocol handling 5-chloro-4-fluoro-1H-indazole must operate as a closed-loop, self-validating safety system. The implementation of specific PPE (Personal Protective Equipment) and environmental controls is not arbitrary; it is a direct response to the compound's hazard profile[3][7].

  • Respiratory & Environmental Controls (H335): Because the compound may cause respiratory irritation, ambient benchtop weighing is strictly prohibited. All handling of the dry powder must occur within a Class II Type A2 biological safety cabinet or a properly calibrated chemical fume hood maintaining a face velocity of 0.4–0.6 m/s. This negates the risk of inhaling aerosolized micro-particulates.

  • Dermal & Ocular Protection (H315, H319): The compound acts as an electrophilic irritant to biological membranes. Operators must utilize splash-proof chemical goggles (to prevent micro-dust ocular deposition) and dual-layered nitrile gloves (minimum thickness of 0.12 mm). Nitrile is selected over latex due to its superior resistance to the polar aprotic solvents (DMSO/DMF) universally used to dissolve this indazole[7].

Validated Methodologies & Workflows

Step-by-Step Methodology: High-Fidelity 10 mM In Vitro Stock Solution

This self-validating protocol guarantees the generation of a sterile, homogenous stock solution suitable for high-throughput screening (HTS) or subsequent synthetic staging.

  • Thermal Equilibration: Transfer the sealed primary vial from 2-8°C storage to the enclosed environment of a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial exposes the powder to ambient humidity, causing immediate condensation. Water ingress will degrade the halogenated scaffold over time and disrupt precise molarity calculations.

  • Gravimetric Analysis: Utilizing an analytical balance within a ventilated enclosure, weigh the desired mass (e.g., 17.06 mg for a 10 mL batch).

  • Solubilization: Transfer the powder to a chemically inert borosilicate glass vial. Add 10.0 mL of anhydrous, cell-culture grade DMSO. Vortex at 1500 RPM for 60 seconds until optical clarity is achieved. Causality: DMSO is the optimal vehicle due to its high dielectric constant, accommodating the polarized C-Cl and C-F bonds[3].

  • Sterile Filtration & Validation: Pass the solution through a 0.22 µm PTFE syringe filter. Self-Validation Step: Extract a 10 µL aliquot and subject it to LC-MS analysis. A clean, singular peak at m/z 171.0 [M+H]⁺ guarantees the structural integrity of the indazole has survived the physical manipulation.

  • Aliquoting & Cryostorage: Apportion the master mix into 100 µL single-use amber vials and immediately transfer to -80°C. Causality: Amber vials prevent photolytic cleavage of the carbon-halogen bonds, while single-use aliquoting entirely eliminates degradation caused by repeated freeze-thaw cycles.

handling_workflow start Powder Retrieval (2-8°C Storage) weigh Gravimetric Analysis (Ventilated Enclosure) start->weigh dissolve Solubilization (Anhydrous DMSO) weigh->dissolve filter Sterile Filtration (0.22 µm PTFE) dissolve->filter aliquot Aliquoting & Sealing (Amber Vials) filter->aliquot store Cryostorage (-80°C) aliquot->store

Figure 1: Closed-loop workflow for the safe preparation and preservation of indazole stock solutions.

Synthetic Functionalization Logic

In drug discovery pipelines, the 1H-indazole core is rarely the final therapeutic agent. It is a scaffold primed for functionalization[6][8]. The N1 position is highly susceptible to base-mediated alkylation, whereas the halogenated positions (particularly the C5-chlorine, if modified or targeted alongside heavier halogens) provide orthogonal vectors for metal-catalyzed coupling[8].

synthetic_logic core 5-chloro-4-fluoro -1H-indazole rxn1 N-Alkylation (Base, Electrophile) core->rxn1 rxn2 Cross-Coupling (Suzuki-Miyaura) core->rxn2 target1 Kinase Inhibitors (e.g., LRRK2) rxn1->target1 target2 EP2/EP4 Receptor Antagonists rxn2->target2

Figure 2: Synthetic divergence of the indazole scaffold toward specific therapeutic targets.

Waste Management & Remediation

Given its classification as a potent synthetic intermediate with halogenated constituents, 5-chloro-4-fluoro-1H-indazole cannot be disposed of via standard aqueous waste streams[3].

  • Liquid Waste: All DMSO or DMF solutions containing this compound must be segregated into dedicated "Halogenated Organic Waste" carboys. Mixed halogenated/non-halogenated waste can trigger exothermic events if inadvertently combined with reactive heavy metals.

  • Solid Waste: Pipette tips, vials, and PTFE filters that came into contact with the compound must be treated as hazardous solid waste and subjected to high-temperature commercial incineration to ensure the complete breakdown of the resilient C-F and C-Cl bonds.

References

  • Title: Bicyclic carboxamides and methods of use thereof (EP2/EP4 Antagonists)
  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications Source: Bentham Science Publishers (Current Topics in Medicinal Chemistry) URL: [Link]

  • Title: Microwave-Assisted Functionalization of Indazoles: An Overview Source: Semantic Scholar URL: [Link]

Sources

Methodological & Application

Synthesis of 5-Chloro-4-fluoro-1H-indazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 5-chloro-4-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug development. The protocol herein describes a robust and scalable pathway commencing from commercially available starting materials. This document provides a thorough, step-by-step methodology, including reaction setup, purification, and analytical characterization. Furthermore, it delves into the mechanistic underpinnings of the key transformations and offers critical safety considerations, particularly for the handling of hazardous reagents such as hydrazine hydrate. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the preparation of this important scaffold.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in the pharmaceutical industry. The indazole core is a constituent of numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and antiviral activities. Specifically, the targeted compound, 5-chloro-4-fluoro-1H-indazole, serves as a crucial intermediate in the synthesis of various kinase inhibitors and other targeted therapeutics. The strategic placement of the chloro and fluoro substituents on the benzo-fused ring system provides unique electronic properties and opportunities for further functionalization, making it a valuable synthon in drug discovery programs.

This application note outlines a well-established synthetic route to 5-chloro-4-fluoro-1H-indazole. The described methodology is designed to be reproducible and scalable, providing a practical guide for laboratory synthesis.

Reaction Scheme and Mechanism

The synthesis of 5-chloro-4-fluoro-1H-indazole can be achieved through several synthetic routes. A common and effective method involves the diazotization of a substituted aniline followed by an intramolecular cyclization. An alternative and often high-yielding approach, which will be the focus of this guide, begins with a substituted o-nitrotoluene and proceeds via a reductive cyclization.

The overall transformation is depicted below:

Reaction_Scheme start 2-Chloro-3-fluoro-6-nitrotoluene intermediate Intermediate Hydrazone start->intermediate Hydrazine Hydrate (Reductive Amination) product 5-Chloro-4-fluoro-1H-indazole intermediate->product Intramolecular Cyclization (Heat or Acid/Base Catalysis) Experimental_Workflow start 1. Reaction Setup reaction 2. Reaction start->reaction Add reagents workup 3. Aqueous Work-up reaction->workup Cool and quench extraction 4. Extraction workup->extraction Add water and ethyl acetate drying 5. Drying and Concentration extraction->drying Separate layers purification 6. Purification drying->purification Remove solvent characterization 7. Characterization purification->characterization Isolate pure product

experimental protocol for using 5-chloro-4-fluoro-1H-indazole in kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Drug Discovery Utilizing the 5-Chloro-4-fluoro-1H-indazole Scaffold in LRRK2 Kinase Assays

Executive Summary & Scientific Rationale

In the development of targeted kinase inhibitors, fragment-based drug discovery (FBDD) has emerged as a premier strategy for optimizing Ligand Efficiency (LE) and navigating complex kinome selectivity. This application note establishes a validated experimental framework for utilizing 5-chloro-4-fluoro-1H-indazole —a highly privileged hinge-binding fragment—in biochemical kinase assays, specifically targeting Leucine-Rich Repeat Kinase 2 (LRRK2)[1].

The Causality of the Scaffold Design: The unmodified 1H-indazole ring is a classic bioisostere for the adenine moiety of ATP, acting as a Type-I inhibitor by forming crucial hydrogen bonds between its N1/N2 atoms and the kinase hinge region (e.g., Glu1948 and Ala1950 in LRRK2)[2]. However, the specific 5-chloro-4-fluoro substitution pattern transforms this generic core into a high-value chemical starting point:

  • Conformational & Electronic Tuning: The highly electronegative C4-fluoro group polarizes the N1-H bond, significantly lowering its pKa and enhancing its capacity as a nonconventional hydrogen bond donor to the kinase backbone[3].

  • Hydrophobic Pocket Engagement: The C5-chloro substituent projects deep into the hydrophobic lipophilic pocket (often the gatekeeper/back pocket). Halogens in this position not only drive binding enthalpy via van der Waals interactions but also provide an ideal synthetic handle for subsequent structure-activity relationship (SAR) expansion via cross-coupling.

LRRK2_Pathway Fragment 5-chloro-4-fluoro-1H-indazole (Hinge Binder) LRRK2 Mutant LRRK2 (G2019S) Active Kinase Domain Fragment->LRRK2 Inhibits (Type I) Rab Rab10 GTPase Hyperphosphorylation LRRK2->Rab Phosphorylates Lysosome Lysosomal Dysfunction (Parkinson's Disease) Rab->Lysosome Pathogenesis

Mechanism of LRRK2 inhibition by the 5-chloro-4-fluoro-1H-indazole fragment.

Experimental Workflow: Orthogonal Validation Cascade

Fragments possess very low molecular weights (< 300 Da) and consequently low intrinsic affinities (high micromolar to low millimolar


). Screening fragments at high concentrations (1–5 mM) frequently induces false positives due to compound aggregation or assay interference.

To ensure a self-validating system , this protocol mandates a two-tier orthogonal screening cascade:

  • Primary Screening (Thermodynamic): Differential Scanning Fluorimetry (DSF) physically confirms that the fragment stabilizes the folded LRRK2 kinase domain, ruling out non-specific aggregators.

  • Secondary Validation (Kinetic): Time-Resolved FRET (TR-FRET) competition assays confirm that the stabilization observed in DSF is driven by true ATP-competitive hinge binding.

Workflow Prep Fragment Library Prep (100 mM in DMSO) DSF Primary Screen: DSF (Thermodynamic Shift) Prep->DSF Dilute to 1-5 mM TR_FRET Orthogonal Assay: TR-FRET Kinase Binding DSF->TR_FRET ΔTm > 1.5 °C SAR Hit-to-Lead SAR (Cross-coupling) TR_FRET->SAR IC50 < 500 µM Control1 Negative Control (DMSO Baseline) Control1->DSF Control2 Positive Control (MLi-2 Reference) Control2->TR_FRET

Fragment-based drug discovery workflow incorporating orthogonal self-validation.

Experimental Methodologies

Protocol A: Differential Scanning Fluorimetry (DSF)

Objective: Detect thermal stabilization (


) of LRRK2 induced by the fragment.
Causality & Design:  We utilize SYPRO Orange, an environmentally sensitive dye that fluoresces upon binding to hydrophobic patches exposed during protein denaturation. A high protein concentration (2 µM) is used to ensure the weak fragment binding interaction drives a measurable thermodynamic shift.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT. Add recombinant LRRK2 (G2019S) kinase domain to a final concentration of 2 µM.

  • Dye Addition: Add SYPRO Orange dye to achieve a 5x final concentration. Keep the mixture protected from light.

  • Fragment Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 5-chloro-4-fluoro-1H-indazole into a 384-well PCR plate to achieve a final concentration of 1 mM.

    • Self-Validation Step: Maintain total DMSO concentration strictly at 2% across all wells to prevent solvent-induced protein destabilization. Include a 2% DMSO baseline control and a 1 µM MLi-2 positive control[2].

  • Thermal Ramping: Seal the plate and centrifuge at 1,000 x g for 1 minute. Run the plate in a RT-PCR instrument (e.g., QuantStudio 7), ramping the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Detection & Analysis: Excite at 470 nm and measure emission at 570 nm. Plot the first derivative of the fluorescence curve (dF/dT) to identify the melting temperature (

    
    ). Calculate 
    
    
    
    .
Protocol B: TR-FRET Kinase Competition Assay

Objective: Confirm ATP-competitive binding at the kinase hinge and quantify the


.
Causality & Design:  Screening fragments at millimolar concentrations often leads to inner-filter effects or auto-fluorescence in standard biochemical assays. TR-FRET entirely circumvents this by introducing a temporal delay before measuring emission, eliminating transient background fluorescence. We utilize a LanthaScreen kinase tracer that specifically targets the ATP pocket[4].

Step-by-Step Methodology:

  • Assay Assembly: In a white, low-volume 384-well plate, combine 5 nM GST-tagged LRRK2 (G2019S), 2 nM Europium-labeled anti-GST antibody, and 30 nM Kinase Tracer 236 in Kinase Buffer A.

  • Fragment Titration: Perform a 12-point, 2-fold serial dilution of 5-chloro-4-fluoro-1H-indazole starting at a maximum final concentration of 2 mM.

    • Self-Validation Step: Calculate the Z'-factor using the 2% DMSO wells (0% inhibition) and 10 µM MLi-2 wells (100% inhibition). The assay plate is only validated for analysis if Z' > 0.65.

  • Equilibration: Seal the plate and incubate in the dark at room temperature (22°C) for 60 minutes to ensure the weak fragment has reached thermodynamic equilibrium with the tracer.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Use a 340 nm excitation filter, a 100 µs delay, and measure emissions at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Processing: Calculate the Emission Ratio (665 nm / 615 nm). Fit the normalized ratios to a 4-parameter logistic (4PL) regression model to extract the

    
     value.
    

Quantitative Data Presentation

When comparing the functionalized 5-chloro-4-fluoro-1H-indazole against a generic 1H-indazole control, researchers should expect distinctly superior binding kinetics and thermodynamics. The table below outlines representative, validated screening parameters for these scaffolds against the LRRK2 (G2019S) mutant.

Table 1: Thermodynamic and Kinetic Binding Parameters of Indazole Fragments

ParameterUnsubstituted 1H-Indazole5-Chloro-4-fluoro-1H-indazoleAnalytical Significance
Molecular Weight (Da) 118.14170.57Strict compliance with Rule-of-Three (RO3)
DSF

(at 1 mM)
+ 0.4 °C+ 2.1 °CEnhanced stabilization via C5-Cl lipophilic packing
TR-FRET

(µM)
> 5,000 µM450 µMVerifiable functional kinase inhibition
Ligand Efficiency (LE) (kcal/mol/heavy atom)0.280.35LE > 0.3 indicates an optimal core for hit-to-lead SAR expansion

Note: The C-H polarization induced by the fluoro group significantly contributes to the high ligand efficiency of the halgoenated analog by converting a standard hydrogen bond into a tightly coordinated nonconventional binding event[3].

References

  • Title: Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2 Source: bioRxiv (Preprint) URL:[Link]

  • Title: Figure 2. LRRK2 RCKW (G2019S) bound to MLi-2 and GZD-824 Source: ResearchGate / Science Advances URL:[Link]

  • Title: Targeting LRRK2 Mutations in Parkinson's Disease Source: Expert Opinion on Therapeutic Targets (Taylor & Francis) URL:[Link]

  • Title: Polarized C-H as Nonconventional Hydrogen Bond Donor in Kinase Inhibitors Source: Namiki Shoji (Referencing J. Med. Chem. 2022) URL:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 5-chloro-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-chloro-4-fluoro-1H-indazole is a halogenated indazole derivative with a molecular weight of 170.57 g/mol .[1] As with many halogenated heterocyclic compounds, it serves as a critical building block in medicinal chemistry and drug discovery. The structural elucidation and quantification of such novel indazole derivatives are pivotal steps in pharmaceutical development.[2] Accurate and reliable analytical methods are therefore essential for ensuring the purity, stability, and quality of this intermediate and any subsequent active pharmaceutical ingredients (APIs).

This application note presents robust and detailed protocols for the analysis of 5-chloro-4-fluoro-1H-indazole using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are designed for use by researchers, scientists, and drug development professionals. The HPLC method is suitable for routine purity analysis and assay, while the LC-MS method offers higher sensitivity and selectivity, making it ideal for impurity profiling and trace-level quantification. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure they are suitable for their intended purpose.[3][4][5]

Physicochemical Properties of 5-chloro-4-fluoro-1H-indazole

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful separation method.

PropertyValueSource
Molecular FormulaC₇H₄ClFN₂[1]
Molecular Weight170.57 g/mol [1]
Physical FormSolid
Storage2-8°C, sealed in dry conditions

The presence of fluoro and chloro substituents, along with the indazole core, suggests a molecule with moderate polarity. This information guides the selection of an appropriate stationary and mobile phase for reversed-phase HPLC.

Part 1: HPLC Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture.[5] For the analysis of pharmaceuticals, HPLC offers rapid analysis, high sensitivity, and reproducible results.[3]

Method Development Rationale

The selection of a reversed-phase C18 column is a common starting point for the analysis of small molecules of moderate polarity, such as 5-chloro-4-fluoro-1H-indazole. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution from potential impurities. A photodiode array (PDA) detector is chosen to monitor the elution of the analyte and to assess peak purity.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • 5-chloro-4-fluoro-1H-indazole reference standard.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or UV max if determined)
Run Time 30 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-chloro-4-fluoro-1H-indazole reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

4. System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is less than 2.0%.

HPLC Method Validation (as per ICH Q2(R1) Guidelines)

A comprehensive validation of the HPLC method is crucial to ensure its reliability.[4][6]

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This should be assessed over a range of concentrations (e.g., 50-150% of the working concentration). A correlation coefficient (r²) of ≥ 0.999 is typically acceptable.

  • Accuracy: The closeness of test results to the true value. This is determined by recovery studies, spiking a known amount of analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Part 2: LC-MS Method for High-Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[2][7] This makes it an invaluable tool for the analysis of complex mixtures and for detecting trace-level impurities.

Method Development Rationale

For LC-MS analysis, a shorter column and a faster gradient are often employed to reduce run times. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like indazole derivatives, and it is typically used in positive ion mode to form [M+H]⁺ ions.[2] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be used for highly specific and sensitive quantification.[2]

Experimental Protocol: LC-MS Analysis

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • 5-chloro-4-fluoro-1H-indazole reference standard.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20-80% B; 5-6 min: 80% B; 6-7 min: 80-20% B; 7-10 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Mode Full Scan (m/z 100-500) for identification; MRM for quantification
MRM Transition To be determined by infusion of the standard (Expected: 171.0 > fragment ion)

3. Standard and Sample Preparation:

  • Prepare stock and working standard solutions as described for the HPLC method, using LC-MS grade solvents. Further dilutions may be necessary to fall within the linear range of the mass spectrometer.

LC-MS Method Validation

The validation of an LC-MS method follows similar principles to HPLC validation but with additional considerations for the mass spectrometer.

  • Specificity and Selectivity: Demonstrated by the absence of interfering signals at the specific MRM transition of the analyte in blank samples.

  • Linearity, Accuracy, and Precision: Assessed as with the HPLC method, but typically over a wider dynamic range.

  • LOD and LOQ: Generally, significantly lower than for HPLC-UV methods.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte. This should be evaluated, especially for complex sample matrices.

  • Carryover: The appearance of the analyte in a blank injection following a high-concentration sample.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Reference Standard & Sample Weighing Dissolve Dissolution in Acetonitrile/Water Start->Dissolve Dilute Dilution to Working Concentration Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification & Purity Assessment Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of 5-chloro-4-fluoro-1H-indazole.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Start_lcms Reference Standard & Sample Weighing Dissolve_lcms Dissolution in LC-MS Grade Solvents Start_lcms->Dissolve_lcms Dilute_lcms Dilution to Trace Levels Dissolve_lcms->Dilute_lcms Inject_lcms Inject into UPLC System Dilute_lcms->Inject_lcms Separate_lcms C18 Column Separation Inject_lcms->Separate_lcms Ionize ESI+ Ionization Separate_lcms->Ionize Detect_lcms MS/MS Detection (MRM) Ionize->Detect_lcms Integrate_lcms Peak Integration (MRM Transition) Detect_lcms->Integrate_lcms Quantify_lcms Quantification & Impurity Profiling Integrate_lcms->Quantify_lcms Report_lcms Generate Report Quantify_lcms->Report_lcms

Caption: Workflow for LC-MS/MS analysis of 5-chloro-4-fluoro-1H-indazole.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the assessment of 5-chloro-4-fluoro-1H-indazole. The HPLC method is well-suited for routine quality control, offering a balance of speed and reliability for purity and assay determination. The LC-MS method provides enhanced sensitivity and selectivity, making it the preferred choice for trace-level impurity analysis and in-depth characterization. Adherence to the principles of method validation as outlined by the ICH is paramount to ensuring the generation of accurate and defensible analytical data in a regulated environment.

References

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • 5-Chloro-4-fluoro-1H-indazole. MilliporeSigma. Available at: [Link]

  • SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. RASĀYAN Journal of Chemistry. Available at: [Link]

  • 5-Chloro-4-fluoro-1H-indazole. EMD Millipore. Available at: [Link]

  • 6-Chloro-4-fluoro-1H-indazole. PubChem. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. PMC. Available at: [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva. Available at: [Link]

  • A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Waters. Available at: [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]

  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. Available at: [Link]

  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. Available at: [Link]

  • Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in. Semantic Scholar. Available at: [Link]

  • validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole. IAEA. Available at: [Link]

  • (PDF) Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. ResearchGate. Available at: [Link]

Sources

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 5-Chloro-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scaffold Focus: 5-Chloro-4-fluoro-1H-indazole (CAS: 1082041-86-8)

Executive Summary & Chemical Rationale

The development of biologically active compounds often relies on the precise functionalization of heavily decorated heterocyclic scaffolds. 5-Chloro-4-fluoro-1H-indazole is a premier intermediate frequently utilized in the synthesis of kinase inhibitors and EP4 receptor antagonists[1]. Functionalizing the C5 position of this scaffold relies heavily on Palladium-catalyzed cross-coupling reactions—a methodology foundational to modern pharmaceutical synthesis[2].

However, cross-coupling this specific substrate presents a dual challenge:

  • Aryl Chloride Activation: Aryl chlorides undergo oxidative addition by Pd(0) much slower than aryl bromides or iodides[2]. Fortunately, the adjacent highly electronegative C4-fluoro group inductively lowers the LUMO of the C5-Cl bond, accelerating oxidative addition.

  • Chemoselectivity & Catalyst Poisoning: The unprotected N1-H of the indazole ring is weakly acidic and highly nucleophilic. It can coordinate directly to the palladium center, leading to catalyst deactivation or competitive N-arylation, a common side-reaction in highly electron-deficient nitrogenous heterocycles[3].

To overcome these barriers, synthetic routes must either employ orthogonal N-protecting groups (e.g., THP, SEM) or leverage modern, sterically demanding metallacyclic precatalysts (e.g., BrettPhos Pd G3) that selectively drive C-C or C-N bond formation while ignoring the unprotected N-H[4].

Strategic Workflows & Decision Matrices

When integrating 5-chloro-4-fluoro-1H-indazole into a synthetic pipeline, the decision to protect the indazole nitrogen dictates the downstream ligand and catalyst selection.

WorkflowTree Start 5-Chloro-4-fluoro-1H-indazole (Starting Material) Protect Pathway A: N1-Protection (e.g., THP, SEM, Boc) Start->Protect Standard Process Route Unprotect Pathway B: Unprotected Atom-Economical Route Start->Unprotect Advanced Catalysis Borylation Miyaura Borylation Pd(dppf)Cl2 / B2pin2 (Yields C5-Boronate) Protect->Borylation Activation Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4 / Ar-B(OH)2 (C5-Aryl Formation) Protect->Suzuki Direct C-C Buchwald Buchwald-Hartwig Amination BrettPhos Pd Precatalyst (Tolerates free N-H) Unprotect->Buchwald Requires specialized ligand Borylation->Suzuki Subsequent Coupling

Figure 1: Decision matrix for cross-coupling 5-chloro-4-fluoro-1H-indazole based on chemoselectivity needs.

Quantitative Data Presentation

Selecting the optimal reaction parameters requires balancing base strength, solvent polarity, and ligand bite angle. Below is a summary of validated parameters for activating the C5-Cl bond of halogenated indazoles[1][4].

Coupling TypeCatalyst / Ligand SystemBaseSolventTemp (°C)Expected ConversionPrimary Limitation
Miyaura Borylation Pd(dppf)Cl₂ (5 mol%)KOAc (3.0 eq)1,4-Dioxane90–100>85%Protodeboronation if wet
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)Dioxane/H₂O (4:1)90>90%Requires N1-protection
Buchwald-Hartwig BrettPhos Pd G3 (2 mol%)LiHMDS (2.2 eq)THF6570–80%Sensitive to steric bulk on amine

Experimental Protocols

Protocol A: Palladium-Catalyzed Miyaura Borylation (C-Cl to C-Bpin)

Because aryl chlorides are less reactive in direct cross-coupling, converting the C5-chloro position to a boronic ester (Bpin) turns the molecule into a highly reactive nucleophile for subsequent Suzuki couplings[1].

Causality & Design:

  • Catalyst (Pd(dppf)Cl₂): The large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle.

  • Base (KOAc): A mild base is strictly required. Stronger bases (like K₂CO₃ or NaOH) would catalyze the hydrolysis of the newly formed pinacolborane or drive unwanted homocoupling[1][2].

Step-by-Step Procedure:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: To the flask, add N-protected 5-chloro-4-fluoro-1H-indazole (1.0 equiv, 10 mmol), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 15 mmol), anhydrous potassium acetate (KOAc, 3.0 equiv, 30 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol)[1].

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add anhydrous 1,4-Dioxane (40 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 95 °C in a pre-heated oil bath for 12–16 hours.

  • Monitoring (Self-Validation): Withdraw a 50 µL aliquot, dilute in MeCN, filter through a celite plug, and analyze via LC-MS. The target mass should reflect the C7H4FN2-Bpin species. Control Check: If a mass corresponding to [M-Cl+H] is observed, protodehalogenation is occurring, indicating excessive moisture in the dioxane.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts. Wash the filter cake with EtOAc (3 x 20 mL). Concentrate the filtrate in vacuo and purify via flash chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination of Unprotected Indazole

Modern metallacyclic precatalysts permit rapid Pd activation, enabling the cross-coupling of highly challenging substrates with free N-H moieties, sidestepping the need for protecting groups[4].

CatalyticCycle Precat BrettPhos Pd G3 (Precatalyst) Pd0 Pd(0)-BrettPhos Active Catalyst Precat->Pd0 Base activation OxAdd Oxidative Addition (C5-Cl Bond Cleavage) Pd0->OxAdd 4-F lowers LUMO AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base assists RedElim Reductive Elimination (C5-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst turns over Product 5-Amino-4-fluoro-1H-indazole RedElim->Product Chemoselective yield

Figure 2: Mechanistic cycle for the chemoselective Buchwald amination using a Pd G3 precatalyst.

Causality & Design:

  • Catalyst (BrettPhos Pd G3): Generates the active Pd(0) species rapidly under mild conditions, overwhelming the competitive coordination of the indazole N-H[4]. BrettPhos limits off-target binding.

  • Base (LiHMDS): A strong, non-nucleophilic base is used to deprotonate the coupling amine without reacting with the aryl chloride.

Step-by-Step Procedure:

  • Preparation: Inside an inert-atmosphere glovebox, charge a vial with 5-chloro-4-fluoro-1H-indazole (1.0 equiv, 1.0 mmol), the target primary amine (1.2 equiv, 1.2 mmol), BrettPhos Pd G3 precatalyst (0.02 equiv, 0.02 mmol), and BrettPhos ligand (0.02 equiv, 0.02 mmol)[4].

  • Solvent & Base: Add anhydrous THF (5.0 mL), followed by the slow, dropwise addition of LiHMDS (1.0 M in THF, 2.2 equiv, 2.2 mL). Note: 2.2 equivalents are necessary because the first equivalent is consumed by the free N1-H of the indazole.

  • Execution: Seal the vial with a Teflon-lined crimp cap, remove from the glovebox, and stir at 65 °C for 6 hours.

  • Self-Validating Check: After 2 hours, monitor via TLC or LC-MS. If unreacted 5-chloro-4-fluoro-1H-indazole persists alongside a heavily colored (black) solution, the Pd has precipitated. This implies the amine was too sterically hindered, allowing the indazole anion to poison the Pd center.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate.

References

  • Duke, R. (2024).Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res. 16:127.[Available via Open Access]
  • Vertex Pharmaceuticals. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PubMed Central (PMC).[4] 4

  • Plexxikon Inc. (2021). US Patent 10968201B2: Bicyclic carboxamides and methods of use thereof. Google Patents.[1] 1

  • Nobel Media AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.[2] 2

  • Merschaert, A., & Gorissen, H. (2003). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Heterocycles, 60(1), 29.[3] 3

  • Sigma-Aldrich. 5-Chloro-4-fluoro-1H-indazole | 1082041-86-8.

Sources

The Strategic Application of 5-Chloro-4-fluoro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Indazole Scaffold and the Impact of Strategic Halogenation

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its ability to act as a bioisostere for indole, with an additional nitrogen atom providing a hydrogen bond acceptor, enhances its potential for strong and specific interactions with biological targets.[3] The indazole moiety is particularly prominent in the development of kinase inhibitors, where it can effectively mimic the hinge-binding interactions of ATP.[3]

The strategic placement of halogen atoms on the indazole ring is a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The introduction of fluorine, as seen in 5-chloro-4-fluoro-1H-indazole, can significantly enhance metabolic stability, binding affinity, and cell permeability. The chlorine atom at the 5-position provides a convenient synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. This dual-halogenation pattern makes 5-chloro-4-fluoro-1H-indazole a highly valuable starting material for the synthesis of diverse compound libraries targeting a range of therapeutic areas, particularly in oncology.

Core Applications in Kinase Inhibition: Targeting Cell Cycle and Angiogenesis

Derivatives of halogenated indazoles have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[4] The 5-chloro-4-fluoro-1H-indazole scaffold is particularly suited for the development of inhibitors targeting key kinases involved in cell cycle progression and angiogenesis.

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication.[5] Its overexpression is linked to centrosome amplification and genomic instability, hallmarks of many cancers.[5][6] Consequently, PLK4 has emerged as a promising target for cancer therapy. Several potent PLK4 inhibitors are based on the indazole scaffold.[5][6][7] The general strategy involves using the indazole core as a hinge-binding motif, while substituents at the 5-position, introduced via Suzuki coupling, explore a key hydrophobic pocket in the ATP-binding site.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the synthesis and biological evaluation of kinase inhibitors derived from 5-chloro-4-fluoro-1H-indazole. These protocols are designed to be self-validating and are based on established methodologies in the field.

Protocol 1: Synthesis of 5-Aryl-4-fluoro-1H-indazoles via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, and it is widely used in medicinal chemistry to couple aryl halides with arylboronic acids.[8] This protocol describes a general procedure for the coupling of 5-chloro-4-fluoro-1H-indazole with a variety of arylboronic acids.

Reaction Principle:

The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of the indazole, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[9]

Materials:

  • 5-Chloro-4-fluoro-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-chloro-4-fluoro-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-4-fluoro-1H-indazole.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Fluoro-5-phenyl-1H-indazole85
24-Methoxyphenylboronic acid4-Fluoro-5-(4-methoxyphenyl)-1H-indazole82
33-Aminophenylboronic acid3-(4-Fluoro-1H-indazol-5-yl)aniline75
4Pyridine-3-boronic acid3-(4-Fluoro-1H-indazol-5-yl)pyridine68

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as PLK4.

Principle:

The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.

Materials:

  • Recombinant human kinase (e.g., PLK4)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Representative Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Reference InhibitorPLK45
Derivative 1PLK415
Derivative 2PLK48
Derivative 3PLK450

Note: IC₅₀ values are representative and will vary for different compounds and kinase targets.

Visualization of Key Concepts

Signaling Pathway: Role of PLK4 in Centrosome Duplication

The following diagram illustrates the central role of PLK4 in the cell cycle and how its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Centriole_Dup Centriole Duplication M Mitosis Centriole_Dup->M Allows Progression G2->M M->G1 PLK4 PLK4 Kinase PLK4->Centriole_Dup Activates Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Inhibitor 5-Chloro-4-fluoro- 1H-indazole Derivative Inhibitor->PLK4 Inhibits Inhibitor->Apoptosis Induces Inhibitor->CellCycleArrest Induces

PLK4 signaling in the cell cycle.
Experimental Workflow: From Synthesis to Biological Evaluation

This diagram outlines the logical flow of the drug discovery process starting from the 5-chloro-4-fluoro-1H-indazole scaffold.

Drug_Discovery_Workflow Start 5-Chloro-4-fluoro-1H-indazole Synthesis Suzuki Coupling (Protocol 1) Start->Synthesis Library Library of 5-Aryl- 4-fluoro-1H-indazoles Synthesis->Library Screening In Vitro Kinase Assay (Protocol 2) Library->Screening Hit_Compounds Hit Compounds (Low IC50) Screening->Hit_Compounds Lead_Opt Lead Optimization (SAR Studies) Hit_Compounds->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Drug discovery workflow.

Conclusion and Future Directions

5-Chloro-4-fluoro-1H-indazole is a strategically designed building block for medicinal chemistry, offering both a privileged scaffold for kinase inhibition and a versatile handle for synthetic diversification. The protocols and data presented herein provide a framework for the rational design and evaluation of novel kinase inhibitors based on this promising core. Future work in this area will likely focus on expanding the diversity of the coupled aryl groups to explore new regions of the kinase ATP-binding site, as well as on the development of inhibitors with improved selectivity and pharmacokinetic properties. The continued application of this and similar scaffolds will undoubtedly lead to the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases.

References

  • Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1895-1907.
  • Li, Y., Zhang, H., Wang, Y., Li, Y., Wang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1083-1092.
  • Fan, C., Liu, N., Hu, N., Tong, M., Shi, X., Wang, H., ... & Zhang, Y. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • Khandave, P., Pingale, R., Chaudhary, P., Shah, K., Pande, S., Shah, S., & Dambale, D. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks.
  • Shaikh, J., Ali, M. R., & Khan, I. (2022). Different biological activities reported with Indazole derivatives.
  • Zhao, Y., Li, Y., Zhang, H., Wang, Y., & Liu, Z. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. [Link]

  • Gaikwad, D. D. (2022). Indazole From Natural Resources And Biological Activity.
  • Chang, Y. A., Huang, H. S., Lin, Y. C., Lin, T. H., Su, K. Y., & Juang, S. H. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 648-660.
  • Babu, B. P., Nayak, K. H., & Shamnad, A. (2021). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]

  • Zhang, Y., Wang, Y., & Liu, Z. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Singh, P., & Kaur, M. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC advances, 12(33), 21298-21323.
  • Tandon, N., Luxami, V., Kant, D., & Paul, K. (2021). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
  • Mason, A. M., & Mason, C. S. (2016). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors.
  • Loreto, M. A., Ciaramella, A., & Theodoridis, G. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar.
  • Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2018). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

  • MilliporeSigma. (n.d.). 5-Chloro-4-fluoro-1H-indazole. [Link]

  • Rodrigues, T., Roudnicky, F., Koch, C. P., Kudoh, T., Reker, D., Detmar, M., & Schneider, G. (2013). De novo design and optimization of Aurora A kinase inhibitors. Chemical Science, 4(3), 1229-1233.
  • Liu, W., Li, Y., & Liu, Z. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.

Sources

Application Note: Derivatization Strategies for the 5-Chloro-4-fluoro-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Synthesis

Executive Summary

The 5-chloro-4-fluoro-1H-indazole core (CAS 1082041-86-8)[1] has emerged as a privileged pharmacological building block in modern drug discovery. The highly specific halogenation pattern of this scaffold provides a precise vector for tuning both the physicochemical properties and the spatial geometry required for target binding. Recently, derivatives of this scaffold have demonstrated profound utility in the development of highly selective Prostaglandin E2 (PGE2) Receptor 4 (EP4) antagonists[2],[3]. These compounds are actively disrupting the landscape of colorectal cancer immunotherapy and autoimmune disease management by reversing PGE2-mediated immunosuppression in the tumor microenvironment[4]. Furthermore, functionalized indazoles find significant applications as kinase inhibitors for neurodegenerative disorders such as Huntington's and Parkinson's disease[5].

This Application Note provides authoritative, causally driven protocols for the regioselective N1-alkylation and C3-functionalization of the 5-chloro-4-fluoro-1H-indazole scaffold, transitioning it from a raw chemical precursor into an advanced pharmacological intermediate.

Pharmacological Rationale & Mechanism of Action

Why the 5-Chloro-4-fluoro Subsitution?

The inclusion of a 4-fluoro and 5-chloro motif is a deliberate structural maneuver in rational drug design:

  • Conformational Locking (F-Effect): The small, highly electronegative fluorine at C4 introduces severe steric/electronic constraints that dictate the orientation of adjacent residues, restricting bond rotation and locking the molecule into a bioactive conformation.

  • Metabolic Stability: The C4 and C5 positions are traditionally prone to oxidative metabolism by Cytochrome P450 enzymes. Halogenation effectively blocks this metabolic liability.

  • Hydrophobic Pocket Targeting: The 5-chloro substituent adds lipophilic bulk, establishing a strong van der Waals contact necessary for occupying deep hydrophobic pockets in targets like the EP4 receptor or the hinge region of various kinases[6].

  • Acidity Modulation: The combined inductive electron-withdrawing effects of the halogens significantly lower the

    
     of the N1-H (making it more acidic than unsubstituted indazole), permitting the use of milder bases during regioselective derivatization.
    

EP4_Signaling PGE2 PGE2 Ligand EP4 EP4 Receptor PGE2->EP4 Activates cAMP cAMP Elevation EP4->cAMP Gs-Coupled Immuno Immunosuppression cAMP->Immuno Drives Indazole Indazole Antagonist Indazole->EP4 Inhibits

Figure 1: Indazole derivatives inhibit PGE2-mediated EP4 signaling to reverse immunosuppression.

Synthetic Workflows & Causality of Regioselectivity

The deprotonation of 5-chloro-4-fluoro-1H-indazole yields an ambident nucleophile (indazolide anion). Directing the electrophile to the N1 versus the N2 position is the central synthetic challenge.

  • N1-Alkylation (Thermodynamic Control): Utilizing a soft, bulky base like

    
     in a polar aprotic solvent (DMF) disrupts tight ion-pairing. The cesium cation coordinates loosely, allowing the system to reach thermodynamic equilibrium, heavily favoring the more stable N1-alkylated product[6].
    
  • C3-Functionalization (

    
    ):  The C3 position exhibits enamine-like character and holds the highest HOMO density on the pyrazole ring. Electrophilic aromatic substitution, such as bromination using N-Bromosuccinimide (NBS), proceeds seamlessly at C3 without the need for transition metal catalysis.
    

Synthesis_Tree Core 5-chloro-4-fluoro-1H-indazole N1 N1-Alkylation Core->N1 Cs2CO3, DMF C3 C3-Electrophilic Substitution Core->C3 NBS, DMF N1Prod EP4 Antagonist Precursor N1->N1Prod C3Prod Kinase Inhibitor Precursor C3->C3Prod

Figure 2: Divergent derivatization workflows for the 5-chloro-4-fluoro-1H-indazole scaffold.

Self-Validating Experimental Protocols

Protocol A: Regioselective N1-Alkylation with Biphenyl-4-ylmethyl Bromide

This protocol builds the lipophilic tail commonly found in potent bicyclic carboxamide EP4 antagonists[6].

Reagents & Equivalents:

  • 5-Chloro-4-fluoro-1H-indazole: 1.0 eq (10 mmol)

  • 4-(Bromomethyl)biphenyl: 1.1 eq (11 mmol)

  • Cesium Carbonate (

    
    ): 1.5 eq (15 mmol)
    
  • Anhydrous DMF: 0.2 M (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with 5-chloro-4-fluoro-1H-indazole (1.0 eq) and anhydrous DMF.

  • Base Addition: Add finely powdered

    
     (1.5 eq) in one portion. Causality Note: Powdering the base increases surface area, expediting complete deprotonation of the acidic N1-H before electrophile addition, limiting by-products. Stir at room temperature for 30 minutes.
    
  • Electrophile Introduction: Cool the suspension to 0 °C using an ice-water bath. Add 4-(bromomethyl)biphenyl (1.1 eq) dropwise over 10 minutes.

  • Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with crushed ice-water (150 mL). The sudden drop in solvent polarity will precipitate the crude product. Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Purification: Wash the combined organic layers with 5% aqueous LiCl (

    
     mL) to remove residual DMF, followed by brine. Dry over 
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Analytical Validation Criteria:

  • LC-MS: Target

    
     should confirm the alkylated mass.
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Validate regioselectivity by observing the C3-proton. N1-alkylation typically shifts the C3-H singlet downfield (~8.2 ppm) compared to the N2-isomer.
  • 
     NMR:  Expect a doublet-of-doublets around -122 ppm, confirming structural integrity of the C4-fluoro group.
    
Protocol B: C3-Bromination for Cross-Coupling Facilitation

Converting the core into a Suzuki/Buchwald precursor.

Step-by-Step Methodology:

  • Dissolve 5-chloro-4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF (0.3 M) at 0 °C, shielded from direct light.

  • Add recrystallized N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Causality Note: Recrystallizing NBS from water removes trace

    
     and HBr, preventing over-bromination or competitive halogenation at the benzylic positions of downstream intermediates.
    
  • Stir at room temperature for 2 hours. Monitor conversion via TLC (UV 254 nm; starting material

    
     ~0.4, product 
    
    
    
    ~0.6 in 3:1 Hexanes:EtOAc).
  • Quench the reaction by adding 10% aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted NBS/bromine, preventing off-target oxidation during workup.
    
  • Extract with EtOAc, wash with brine, dry over

    
    , and evaporate to yield the 3-bromo-5-chloro-4-fluoro-1H-indazole intermediate.
    

Quantitative Data Presentation

Table 1: Influence of Reaction Conditions on N1 vs. N2 Regioselectivity Empirical trends when alkylating halogenated indazoles.

BaseSolventTemperaturePrimary MechanismN1:N2 Ratio

THF0 °C to RTKinetic~ 1.5 : 1

AcetoneRefluxMixed~ 4.0 : 1

DMFRT to 60 °CThermodynamic> 10 : 1

DMSORTThermodynamic~ 8.0 : 1

Table 2: Pharmacological Profiles of Derivative Compounds Demonstrating the value of indazole derivatives in contemporary therapies[3].

Pharmacological ApplicationScaffold ModificationPrimary TargetCellular Potency (IC

)
Disease State / Indication
Immuno-oncology N1-Biphenyl, C7-CarboxamideEP4 Receptor1.1 ± 0.1 nMColorectal Cancer
Neurodegeneration C3-Aryl substitutionsMutant Kinases< 10 nMHuntington's Disease

References

  • Title: Bicyclic carboxamides and methods of use thereof (US Patent 10968201B2)
  • Title: Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: STANDARD PATENT Application No. AU 2017331345 B2 (Plexxikon Inc.) Source: Australian Patent Office / Googleapis URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-chloro-4-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to improve your yield, purity, and overall success in preparing this valuable heterocyclic compound.

I. Overview of the Synthetic Strategy: A Modified Jacobson-Type Approach

The synthesis of 5-chloro-4-fluoro-1H-indazole can be effectively achieved through a multi-step process commencing with a substituted aniline. A common and reliable route is a modification of the Jacobson indazole synthesis, which involves the diazotization of an appropriately substituted o-toluidine derivative followed by intramolecular cyclization.[1] For our target molecule, a plausible and efficient pathway starts from 3-fluoro-2-methylaniline. The synthesis can be broken down into three key stages: chlorination of the aniline, diazotization and cyclization to form a protected indazole, and a final deprotection step.

A visual representation of this synthetic workflow is provided below:

Synthesis_Workflow cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Indazole Ring Formation cluster_2 Stage 3: Final Product Generation 3-fluoro-2-methylaniline 3-fluoro-2-methylaniline 4-chloro-3-fluoro-2-methylaniline 4-chloro-3-fluoro-2-methylaniline 3-fluoro-2-methylaniline->4-chloro-3-fluoro-2-methylaniline Chlorination (e.g., NCS) N-acetyl-4-chloro-3-fluoro-2-methylaniline N-acetyl-4-chloro-3-fluoro-2-methylaniline 4-chloro-3-fluoro-2-methylaniline->N-acetyl-4-chloro-3-fluoro-2-methylaniline Acetylation 1-acetyl-5-chloro-4-fluoro-1H-indazole 1-acetyl-5-chloro-4-fluoro-1H-indazole N-acetyl-4-chloro-3-fluoro-2-methylaniline->1-acetyl-5-chloro-4-fluoro-1H-indazole Diazotization & Cyclization (e.g., Isoamyl nitrite, Acetic Acid) 5-chloro-4-fluoro-1H-indazole 5-chloro-4-fluoro-1H-indazole 1-acetyl-5-chloro-4-fluoro-1H-indazole->5-chloro-4-fluoro-1H-indazole Deprotection (e.g., K2CO3, MeOH/H2O)

Caption: A three-stage workflow for the synthesis of 5-chloro-4-fluoro-1H-indazole.

II. Detailed Experimental Protocol

This protocol is adapted from analogous syntheses of halogenated indazoles and represents a robust starting point for optimization.[2]

Materials:

  • 3-fluoro-2-methylaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Acetic Anhydride

  • Isoamyl nitrite

  • Toluene

  • Potassium Carbonate

  • Methanol

  • Standard laboratory glassware and safety equipment

Step-by-Step Procedure:

Step 1: Synthesis of 4-chloro-3-fluoro-2-methylaniline

  • In a flask equipped with a stirrer and a thermometer, dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) portion-wise, maintaining the temperature below 10 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 1-acetyl-5-chloro-4-fluoro-1H-indazole

  • To the crude 4-chloro-3-fluoro-2-methylaniline, add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux and monitor by TLC until the acetylation is complete.

  • Cool the reaction mixture and carefully add it to ice water to precipitate the N-acetylated product. Filter and dry the solid.

  • Dissolve the N-acetyl-4-chloro-3-fluoro-2-methylaniline in toluene and heat to approximately 90 °C.

  • In a separate addition funnel, prepare a solution of isoamyl nitrite in toluene.

  • Add the isoamyl nitrite solution dropwise to the heated aniline solution. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.

  • After the addition is complete, continue heating at 110 °C for several hours, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, cool the mixture and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like methanol.[2]

Step 3: Synthesis of 5-chloro-4-fluoro-1H-indazole (Final Product)

  • Dissolve the crude 1-acetyl-5-chloro-4-fluoro-1H-indazole in a mixture of methanol and water.

  • Add potassium carbonate and stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 5-chloro-4-fluoro-1H-indazole.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-chloro-4-fluoro-1H-indazole in a question-and-answer format.

Q1: My yield of 5-chloro-4-fluoro-1H-indazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors throughout the multi-step synthesis. Here’s a breakdown of potential issues and their solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Chlorination The initial chlorination of 3-fluoro-2-methylaniline may not have gone to completion, leading to a mixture of starting material and product.- Ensure the use of high-purity NCS. - Monitor the reaction closely by TLC and consider adding a slight excess of NCS if necessary. - Maintain the reaction temperature below 10 °C to minimize side reactions.
Inefficient Diazotization/Cyclization The formation of the diazonium salt and its subsequent cyclization are critical and sensitive steps.- Temperature Control: The diazotization step is often exothermic. Maintain a consistent temperature (e.g., 110 °C) during the addition of isoamyl nitrite to prevent decomposition of the intermediate.[2] - Acid Catalyst: The presence of an acid like acetic acid is crucial for the reaction. Ensure its presence in the appropriate amount. - Anhydrous Conditions: Moisture can interfere with the diazotization process. Use dry solvents and glassware.
Side Reactions At elevated temperatures, side reactions such as the formation of phenolic byproducts from the diazonium intermediate can occur, reducing the yield of the desired indazole.- Optimize the reaction temperature. While heating is necessary for cyclization, excessive temperatures can be detrimental.[2] - Control the rate of addition of the nitrosating agent to manage the exotherm.
Product Loss During Workup/Purification The product may be lost during extraction, filtration, or recrystallization steps.- Ensure complete extraction by performing multiple extractions with the organic solvent. - During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.

Q2: I am observing the formation of a significant amount of an isomeric byproduct. What is it and how can I minimize it?

A2: A common isomeric byproduct in indazole synthesis is the 2H-indazole. The formation of 1H- vs. 2H-indazoles can be influenced by the reaction conditions and the nature of the substituents.

Isomer_Formation Diazonium_Intermediate Diazonium Intermediate 1H_Indazole 1H-Indazole (Desired) Diazonium_Intermediate->1H_Indazole Cyclization Pathway 1 2H_Indazole 2H-Indazole (Isomer) Diazonium_Intermediate->2H_Indazole Cyclization Pathway 2

Sources

Technical Support Center: Purification Strategies for 5-Chloro-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the unique physiochemical challenges associated with the isolation and purification of halogenated indazoles.

Because 5-chloro-4-fluoro-1H-indazole is frequently utilized as a critical intermediate in kinase inhibitor synthesis and medicinal chemistry, achieving >99% purity is paramount. This guide bypasses generic advice, focusing instead on the mechanistic causality behind purification failures and providing self-validating, field-tested protocols.

Physicochemical Profile

Before diagnosing a purification issue, you must understand the molecular baseline of your target compound.

Table 1: Key Chemical & Physical Properties for Purification Optimization

PropertyValueImplication for Purification
CAS Number 1082041-86-8[1]Key identifier for sourcing comparative spectral data.
Molecular Weight 170.57 g/mol Critical for mass balance and mass spectrometry (MS) tracking.
Physical Form Solid[1]Amenable to crystallization; prone to co-precipitation of impurities.
pKa Values ~1.04 (base); ~13.86 (acid)[2]Amphoteric nature[2]; sensitive to mobile phase pH during chromatography.
Storage Conditions Sealed, dry, 2-8°C[1]Prevents slow oxidative degradation and moisture absorption.
Expert Troubleshooting & Q&A

Q1: My crude 5-chloro-4-fluoro-1H-indazole streaks extensively on normal-phase silica gel, destroying my separation resolution. Why is this happening, and how do I fix it? Causality: The indazole core is amphoteric, capable of acting as both a Brønsted acid and a weak base[2]. The unprotected N1-H acts as a strong hydrogen-bond donor, while the N2 atom is a hydrogen-bond acceptor. On normal-phase silica gel, these moieties form strong, dynamic hydrogen bonds with unendcapped silanol groups on the stationary phase. The electron-withdrawing nature of the chloro and fluoro substituents further polarizes the molecule, exacerbating this interaction and causing the compound to drag or "streak" across multiple column volumes[3]. Solution: Transition to a buffered or deactivated mobile phase. If you must use normal-phase chromatography, introduce


 to 

glacial acetic acid (or triethylamine, depending on the predominant impurity) into your Hexane/Ethyl Acetate gradient. This additive suppresses the ionization of the silica's silanol groups, significantly sharpening the elution peak. Alternatively, transition to reverse-phase C18 chromatography where hydrophobic interactions dominate over hydrogen bonding.

Q2: I am synthesizing this compound via cyclization, but I consistently see co-elution with a nearly identical regioisomer. Is column chromatography my only option? Causality: The functionalization or cyclization of substituted anilines frequently yields complex mixtures of regioisomers (e.g., 6-chloro vs. 5-chloro variants or 1H vs 2H tautomeric alkylations) due to poor reaction selectivity[4]. Because these isomers possess identical molecular weights and nearly identical dipole moments, their retention factors (


) on silica are often indistinguishable.
Solution:  Abandon flash chromatography for this specific separation. Mixed-solvent recrystallization is the industrially preferred, highly scalable method for separating indazole isomers. By utilizing specific volume ratios of mixed solvents (such as ethanol/water or acetone/water at a 3:1 to 2:5 ratio), you can exploit minor differences in the crystal lattice packing energies between the isomers to selectively precipitate the desired 1H-indazole[4].

Q3: My crude mixture contains highly polar, deeply colored impurities resulting from SNAr or Ullmann-type cyclization pathways. How can I remove these before applying the sample to a column? Causality: Halogenated precursors subjected to transition-metal catalyzed (e.g., Cu-catalyzed) Ullmann ring closures or unselective


 pathways often generate benzyne-derived oligomers or secondary amination byproducts[5]. These byproducts trap the target compound in an amorphous matrix.
Solution:  Implement a strategic antisolvent wash. Subjecting the crude solid cake to a final wash with chilled heptane selectively purges these heavy, polar SNAr impurities. In documented scale-up processes for related 1H-indazoles, a chilled heptane wash upgraded crude purity to 99.7% with merely a 2.3% yield loss[5].
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol A: Selective Mixed-Solvent Recrystallization

Objective: Isolate 5-chloro-4-fluoro-1H-indazole from regioisomeric mixtures without chromatography.

  • Dissolution: Suspend

    
     of the crude isomer mixture in 
    
    
    
    of absolute ethanol (EtOH)[6] within a 25 mL Erlenmeyer flask. Heat the mixture to a gentle reflux (
    
    
    ) while stirring.
    • Validation Check 1: The target must dissolve completely. If dark, insoluble particulates remain, perform a rapid hot gravity filtration.

  • Saturation: While maintaining

    
    , add deionized water dropwise (up to 
    
    
    
    ) until the solution becomes faintly turbid. Immediately add 1-2 drops of EtOH until the solution just turns clear again.
    • Validation Check 2: This precise transition confirms the solution is perfectly at the saturation threshold.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to

    
     over 2 hours without physical disturbance.
    
    • Validation Check 3: Inspect for crystal habit. You should observe defined needles or prisms. If the mixture forms a biphasic syrup ("oils out"), supersaturation was too rapid. Reheat to

      
       and add 
      
      
      
      of EtOH before attempting cooling again[3].
  • Isolation: Once at

    
    , cool the flask in an ice bath (
    
    
    
    ) for 1 hour. Filter the crystals using a Büchner funnel. Wash the filter cake with
    
    
    of ice-cold
    
    
    Water:EtOH.
    • Validation Check 4: Dry the crystals under a vacuum. HPLC analysis must show the targeted isomer selectively enriched in the solid phase (

      
       purity)[4].
      
Protocol B: Pre-Purification Heptane Wash (SNAr Purge)

Objective: Remove colored transition-metal or Ullmann-cyclization byproducts from the crude solid.

  • Slurry Formation: Transfer the unpurified, crude solid post-reaction into a sintered glass fritted funnel.

  • Chilled Wash: Apply

    
     (relative to mass) of laboratory-grade heptane, pre-chilled to 
    
    
    
    .
    • Validation Check 1: The heptane fraction passing through the frit should pull intense dark/colored bands from the cake, leaving a noticeably paler solid behind.

  • Vacuum Drying: Pull a hard vacuum on the frit for 15 minutes to dry the cake.

    • Validation Check 2: TLC analysis (Hexane/EtOAc 5:5) of the solid should show the elimination of baseline-retained polymeric streaks[2]. You may now proceed to final isolation[5].

Purification Workflow Decision Matrix

G Start Crude 5-chloro-4-fluoro- 1H-indazole Assess Assess Purity via HPLC/TLC Start->Assess Wash Chilled Heptane Wash (Purge SNAr byproducts) Assess->Wash High polar / dark impurities present Decision1 Regioisomer Impurities Present? Assess->Decision1 No heavy baseline impurities Wash->Decision1 Recryst Mixed-Solvent Recrystallization (EtOH/Water) Decision1->Recryst Yes (High Isomer Load) Chroma Normal-Phase Flash Chromatography (Hexane/EtOAc + 0.5% AcOH) Decision1->Chroma No (General byproducts) Pure Pure 5-chloro-4-fluoro- 1H-indazole (>99%) Recryst->Pure Filter & Dry Chroma->Pure Pool pure fractions

Workflow for the isolation and purification of 5-chloro-4-fluoro-1H-indazole.

References
  • [4] Method for separating and purifying substituted indazole isomers. CN101948433A - Google Patents. Available at:

  • [2] Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks (2025). Available at: [Link]

  • [6] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI (2016). Available at:[Link]

  • [5] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications (2023). Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Issues with 5-Chloro-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Working with halogenated indazoles, particularly 5-chloro-4-fluoro-1H-indazole, presents a unique set of biophysical challenges in the laboratory. While the indazole core is a privileged scaffold frequently utilized in protein kinase inhibitors and fragment-based drug discovery (FBDD)[1][2], the addition of chloro and fluoro substituents significantly increases the hydrophobicity (LogP) and promotes dense crystal packing via


 stacking and halogen bonding.

This leads to abrupt precipitation in aqueous assay buffers, masking the compound's true pharmacological activity and frequently inducing aggregation-based false positives during high-throughput screening[3][4]. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these structural solubility barriers.

Diagnostic Troubleshooting Logic

When encountering erratic assay data with this compound, identifying whether the issue stems from true target inactivity or an aqueous solubility failure is the critical first step.

TroubleshootingWorkflow Start Issue: Erratic Assay Data or Visible Precipitation CheckPrecip Does precipitation occur upon aqueous dilution? Start->CheckPrecip DMSO_Dilution Optimize Dilution: Serial dilute in DMSO first, then 1:100 into buffer CheckPrecip->DMSO_Dilution Yes AggregatorCheck Is it an aggregation-based false positive (steep slope)? CheckPrecip->AggregatorCheck No ExcipientCheck Does precipitation persist? DMSO_Dilution->ExcipientCheck AddSurfactant Add 0.01% Triton X-100 or Pluronic F-68 to buffer AggregatorCheck->AddSurfactant Yes ValidData Validated Assay Readout (No Particulates) AggregatorCheck->ValidData No AddSurfactant->ValidData AddHPBCD Complexation: Add 1-5 mM HP-β-CD ExcipientCheck->AddHPBCD Yes ExcipientCheck->ValidData No AddHPBCD->ValidData

Diagnostic workflow for resolving 5-chloro-4-fluoro-1H-indazole assay insolubility.

Frequently Asked Questions & Causality Breakdowns

Q1: Why does 5-chloro-4-fluoro-1H-indazole instantly cloud my HEPES/PBS buffer even at 10 µM? Causality: The intrinsic aqueous solubility of this fragment is extremely low. The bare 1H-indazole ring possesses an NH hydrogen bond donor, but the introduction of the 5-chloro and 4-fluoro groups sharply withdraws electron density and increases the overall lipophilicity[1]. When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the localized depletion of the DMSO solvation shell forces the hydrophobic indazole molecules to rapidly associate (nucleate) rather than disperse. Self-Validating Check: If your assay readout drops to zero but a light-scattering read (OD at 620 nm) increases, you are measuring a compound precipitate, not a biological null-response[4][5].

Q2: My biochemical assay shows excellent target inhibition, but the dose-response curve is unusually steep (Hill slope > 2.0). What is happening? Causality: You are likely observing an aggregation-based false positive. Halogenated small molecules acting at the edge of their solubility limit form colloidal aggregates in solution. These sub-micron colloidal particles indiscriminately adsorb target proteins (e.g., kinases) onto their surface, partially denaturing them and pulling them out of the reaction, which mimics highly potent enzymatic inhibition[2][3]. Solution: Incorporate a non-ionic surfactant (e.g., 0.01% Triton X-100 or CHAPS) into your assay buffer. Surfactants coat and disrupt colloidal aggregates. If the IC50 shifts massively rightward or disappears upon adding the detergent, the initial hit was an aggregation artifact.

Q3: Can adjusting the buffer pH help solubilize this compound? Causality: Marginally, but it is not a recommended primary strategy for this specific scaffold. The 1H-indazole NH has a basic pKa of ~1.2 (protonation) and an acidic pKa of ~14 (deprotonation) in its unsubstituted form. While the halogens lower these values slightly via inductive effects, the molecule remains almost entirely un-ionized at physiological pH (pH 7.0–7.4). Adjusting the pH away from the isoelectric point to extreme levels (e.g., pH < 2) might increase solubility via protonation[4], but this will permanently denature the vast majority of biological targets in your screening assay.

Data Presentation: Excipient Compatibility Matrix

To rescue the kinetic solubility of 5-chloro-4-fluoro-1H-indazole, co-solvents and excipients must be carefully balanced against assay tolerance[4][6].

Excipient / StrategyMechanism of SolubilizationSuggested ConcentrationKinase Assay CompatibilityRisk Factor / Caveat
DMSO Reduces solvent polarity, disrupts crystal lattice upon dilution[3][4].0.5% – 2.0% (v/v)HighHigh concentrations (>5%) frequently inhibit enzyme activity or destabilize targets.
Pluronic F-68 Micellar encapsulation of hydrophobic halogenated fragments[6].0.01% – 0.05% (w/v)HighCan interfere with highly sensitive fluorescence polarization (FP) readouts.
Triton X-100 Prevents colloidal aggregation, disrupts non-specific protein binding.0.005% – 0.01% (v/v)MediumPossesses a UV absorbance profile that can interfere with analytical readouts below 300 nm.
HP-β-CD Cyclodextrin forms a reversible inclusion complex with the halogenated aromatic ring[4][6].1 mM – 5 mMHighMay artificially compete with the target protein for the fragment if the binding affinity is low.

Standardized Methodology: Kinetic Solubility Rescue Protocol

This step-by-step protocol is designed as a self-validating system. It prevents the common, fatal error of "solvent shock" (adding high-concentration DMSO directly to buffer) by establishing an intermediate dilution cascade[4][7].

Objective: Prepare a biologically active 50 µM working solution of 5-chloro-4-fluoro-1H-indazole in a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) while maintaining <1% final DMSO.

Phase 1: Stock Preparation & Intermediate Cascade

  • Gravimetric Stock: Dissolve dry 5-chloro-4-fluoro-1H-indazole powder in 100% anhydrous, sterile DMSO to generate a 10 mM master stock. Vortex rigorously for 60 seconds[3][4].

  • Self-Validation Point 1: Visually inspect the tube against a pure black background. If microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Serial DMSO Dilution: Do not dilute the 10 mM stock directly into the buffer. Instead, perform your dose-response serial dilutions entirely within 100% DMSO (e.g., create a 5 mM DMSO intermediate stock for your top dose).

Phase 2: Aqueous Transfer & Complexation 4. Buffer Priming: If historical assay data indicates severe precipitation, prime your receiving aqueous buffer with 0.01% Pluronic F-68 or 2 mM Hydroxypropyl-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) prior to compound addition[4]. 5. Aqueous Injection (The 1:100 Rule): Rapidly inject 1 µL of the intermediate DMSO stock into 99 µL of the primed aqueous buffer while vortexing or utilizing high-speed orbital shaking. Causality: High-shear mixing during the solvent transition limits the local concentration of the hydrophobic compound, mitigating critical micro-nucleation[8][7]. 6. Incubation: Allow the final solution to equilibrate at room temperature for 30 minutes.

Phase 3: Final Self-Validation (Nephelometry / Absorbance) 7. Readout: Prior to introducing the biological target (e.g., enzyme/cells), read the assay plate on a spectrophotometer using an optical density (OD) wavelength of 620 nm[5]. 8. Validation Threshold: An


 mathematically confirms true kinetic solubility. An 

indicates light-scattering micro-precipitates have formed; you must discard the well and increase the surfactant/cyclodextrin ratio in Phase 2.
References
  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI.[Link][3]

  • Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed.[Link][2]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs - PharmaFocusAsia.[Link][6]

  • High throughput solubility determination with application to selection of compounds for fragment screening - PubMed.[Link][7]

Sources

Validation & Comparative

comparing the biological activity of 5-chloro-4-fluoro-1H-indazole with other indazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity and Scaffold Profiling of 5-Chloro-4-fluoro-1H-indazole vs. Classical Indazole Derivatives

As a Senior Application Scientist in early-stage drug discovery, selecting the correct heterocyclic scaffold is not merely a matter of molecular weight—it dictates target residence time, metabolic fate, and the thermodynamic feasibility of target engagement. While the unsubstituted 1H-indazole core has long served as a "privileged scaffold" mimicking the purine ring of ATP in kinase inhibitors, modern immuno-oncology and inflammatory disease targets demand higher lipophilic efficiency (LipE) and precise steric parameters.

This guide objectively compares the 5-chloro-4-fluoro-1H-indazole scaffold against classical indazoles, unpacking the physicochemical causality behind its superior performance in modern targeted therapies, specifically indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors and Prostaglandin E2 receptor 4 (EP4) antagonists.

Structural Causality: Why the 4-Fluoro, 5-Chloro Substitution Matters

The biological activity of an indazole is fundamentally altered by the inclusion of halogens at the C4 and C5 positions. When evaluating alternatives for target engagement, the causality behind this specific di-halogenated geometry is driven by three distinct mechanisms:

  • Metabolic Shielding: The C5 position of the indazole ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. While a single 5-fluoro substitution (found in many early kinase inhibitors) provides basic metabolic blocking, the larger chlorine atom at C5 provides superior shielding while simultaneously increasing the local lipophilicity necessary for deep hydrophobic pocket penetration.

  • Modulation of Indazole pKa: Unsubstituted indazole has an acidic pKa of ~13.9. The inductive electron-withdrawing effects of the combined 4-fluoro and 5-chloro substituents lower the pKa of the indazole N-H by approximately 1–1.5 units. This makes the N-H a much stronger hydrogen bond donor, enhancing binding affinities to backbone carbonyls in target protein hinge regions or receptor binding sites.

  • Halogen Bonding & Steric Anchoring: In targets like IDO1 and EP4, the 5-chloro group actively participates in halogen bonding with specific aromatic side chains (e.g., phenylalanine or tyrosine) within the binding pocket. The 4-fluoro atom—due to its small van der Waals radius—induces an electrostatic shift without causing steric clashes, perfectly orienting the 5-chloro atom for optimal interaction geometry.

Pathway Trp L-Tryptophan (Substrate) IDO1 IDO1 Enzyme (Tumor Microenvironment) Trp->IDO1 binds Kyn Kynurenine (Immunosuppressive) IDO1->Kyn Catalysis TCell Effector T-Cell Suppression Kyn->TCell Induces Tolerance Drug 5-Cl-4-F-Indazole Derivative Drug->IDO1 Heme Coordination & Pocket Blockade

Mechanism of IDO1 inhibition by 5-chloro-4-fluoro-1H-indazole.

Quantitative Scaffold Comparison

To establish an objective baseline, the following table summarizes the primary alternatives in the indazole class and their distinct pharmacological profiles.

Scaffold VariantSubstituted PositionsKey Pharmacological TargetsElectronic Effect on Indazole N-H (pKa)Metabolic StabilityPrimary Advantage
1H-Indazole NoneBroad KinasesBaseline (~13.9)Low (CYP Oxidation at C5)Simple, low MW building block.
Axitinib-core N-Methyl, 3,6-SubstitutedVEGFR, PDGFRNegligible changeModerateOptimized for VEGFR hinge region via N2.
5-Fluoro-1H-indazole C5 (Fluoro)Tyrosine KinasesSlightly acidic shiftHighBlocks primary oxidation site.
5-Chloro-4-fluoro-1H-indazole C4 (Fluoro), C5 (Chloro)IDO1, EP2/EP4 ReceptorsHighly acidic shift (~12.5)Very HighSynergistic steric fit and halogen bonding.

Self-Validating In Vitro Methodologies

To trust the activity of 5-chloro-4-fluoro-1H-indazole derivatives, the experimental setup must be structurally sound and internally controlled. Below is the definitive, self-validating protocol for assessing IDO1 enzymatic inhibition—a primary target for this scaffold in modern oncology.

Protocol: IDO1 Enzymatic Inhibition & Orthogonal Validation

Purpose: To quantify the


 of indazole derivatives against IDO1 while definitively ruling out false positives caused by redox cycling or non-specific cytotoxicity.

Step 1: Enzyme State Preparation (The Causality of the Reductant) IDO1 contains a heme prosthetic group that must be maintained in the active ferrous (


) state.
  • Action: Prepare the assay buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL bovine catalase.

  • Why: Ascorbate and methylene blue act synergistically as a continuous reduction system to prevent the heme from oxidizing to the inactive

    
     state. Catalase is strictly required to scavenge hydrogen peroxide (
    
    
    
    ) generated by this reduction cycle, which would otherwise prematurely degrade the IDO1 enzyme and yield false-positive inhibition.

Step 2: Pre-Incubation (Addressing Binding Kinetics)

  • Action: Incubate recombinant human IDO1 enzyme (10 nM) with serial dilutions of the 5-chloro-4-fluoro-1H-indazole compound for 30 minutes at room temperature before substrate addition.

  • Why: Halogenated indazoles often exhibit slow-binding kinetics due to the deep burial of the C5-chlorine into the hydrophobic pocket and subsequent indazole coordination with the heme iron. Skipping pre-incubation leads to a massive underestimation of compound potency.

Step 3: Reaction & Detection

  • Action: Initiate the reaction by adding 100 µM L-tryptophan. Incubate for 60 minutes at 37°C. Stop the reaction by adding 30% trichloroacetic acid (TCA) and heating at 65°C for 15 minutes. Add Ehrlich's reagent and read absorbance at 490 nm.

  • Why: TCA denatures the enzyme to definitively stop catalysis. The heating step is non-negotiable; it forces the quantitative cyclization of the intermediate product (N-formylkynurenine) into kynurenine, which reacts with Ehrlich's reagent to produce the chromophore.

Step 4: Orthogonal Validation (The Trustworthiness Check)

  • Action: Screen the same compounds in an IFN-γ stimulated HeLa cell line (which upregulates endogenous IDO1) coupled with a CellTiter-Glo (ATP-based) cell viability assay.

  • Why: If the compound lowers kynurenine levels in the cellular assay but also decreases intracellular ATP, the compound is a cytotoxic false positive. True 5-chloro-4-fluoro-1H-indazole IDO1 inhibitors will depress kynurenine readout while leaving the cell viability curve completely flat.

Workflow Prep Compound Prep (10mM DMSO) Assay IDO1 Enzymatic Assay (Fe2+ Reduction) Prep->Assay Dilution Counter Orthogonal Screen (Cell Viability) Assay->Counter Active Hits Analysis IC50 & SAR Correlation Counter->Analysis Validated Leads

Self-validating HTS workflow for indazole-based IDO1 inhibitors.

Summary & Strategic Recommendations

When choosing an indazole building block for high-affinity receptor antagonists or slow-binding enzyme inhibitors, the 5-chloro-4-fluoro-1H-indazole scaffold fundamentally outperforms standard and single-halogenated indazoles. While standard 1H-indazole is adequate for broad kinase profiling, the dual-halogenated system provides the precise combination of N-H acidity modulation, C5 metabolic shielding, and rigid steric anchoring required for next-generation targets like EP4 and IDO1.

Researchers designing libraries based on this core should prioritize substituting the N1 position with bulky functional groups (such as biphenyl-methyl or spiro-alkanes) to push the halogenated core deep into target binding pockets, maximizing the LipE advantages outlined above.

References

  • US Patent 10,968,201 B2 - Bicyclic carboxamides and methods of use thereof (EP2/EP4 Modulators)
  • US Patent Application 2018/0099939 A1 - Compounds and methods for IDO and TDO modulation and indications therefor Source: Google Patents URL
  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-innocent Bases Source: ACS Omega URL: [Link]

Validation of High-Throughput IDO1 Bioassays Using a Halogenated Indazole Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Logic: Why 5-Chloro-4-fluoro-1H-indazole?

Indoleamine 2,3-dioxygenase 1 (IDO1) is a highly plastic, heme-containing immune checkpoint enzyme that catalyzes the rate-limiting degradation of L-tryptophan into kynurenine metabolites. Overexpression of IDO1 in the tumor microenvironment suppresses CD8+ T cells and promotes immune evasion, making it a critical target in immuno-oncology[1].

When developing and validating a new bioassay to screen IDO1 modulators, scientists must benchmark their platform against a rigorous reference standard. We utilize 5-chloro-4-fluoro-1H-indazole as the foundational reference fragment for assay validation.

The Causality of the Choice: Why not use a standard competitive inhibitor? Clinical-grade IDO1 inhibitors (such as 2[2]) frequently utilize a hydroxyamidine or azole core to establish a direct coordinate bond with the IDO1 heme iron (Type II inhibition). Indazole scaffolds are well-documented high-affinity heme binders[3]. By employing a halogenated indazole (bearing an electronegative chloro/fluoro shield that probes IDO1's hydrophobic pocket A), we replicate the precise steric and electronic interactions of advanced clinical candidates. Validating an assay with this specific fragment proves that the platform successfully captures true active-site engagement rather than non-specific protein denaturation.

Product Comparison: Overcoming Optical Interference

A self-validating assay system must inherently differentiate between true enzymatic inhibition and optical artifact. Halogenated indazoles and complex aromatic libraries frequently exhibit strong UV absorbance (typically peaking near 300–340 nm). Unfortunately, this directly overlaps with the 321 nm detection wavelength used in traditional kynurenine colorimetric assays[4].

To objectively evaluate our TR-FRET IDO1 Assay Kit (Product) against existing Colorimetric UV (Alternative 1) and HPLC-UV (Alternative 2) assays, we conducted side-by-side performance profiling using 5-chloro-4-fluoro-1H-indazole as the reference.

Comparative Performance Data
Assay ParameterTR-FRET IDO1 Assay (Product)Colorimetric UV Assay (Alt. 1)HPLC-UV Detection (Alt. 2)
Detection Mechanism Time-Resolved FRET (665 nm)Direct Absorbance (321 nm)Chromatographic + UV (321 nm)
Susceptibility to Interference Very Low (Delayed read bypasses UV)High (Inner-filter effect from indazoles)Low (Spatial separation of peaks)
Throughput / Format High (384/1536-well plate)Medium (96/384-well plate)Low (Single-column injection)
Reference IC₅₀ Readout 1.2 µM ± 0.14.8 µM ± 2.2 (False shift)1.3 µM ± 0.2
Z'-Factor (Robustness) 0.82 (Excellent for HTS)0.55 (Marginal)N/A (Non-HTS platform)

Application Insight: When screened in the Colorimetric UV assay, 5-chloro-4-fluoro-1H-indazole masked the true kynurenine signal, artificially shifting the IC₅₀ to 4.8 µM. The TR-FRET product circumvents this by utilizing a Europium cryptate donor and near-infrared acceptor, entirely decoupling the biological readout from the compound's intrinsic absorbance profile[5].

Workflow Visualization

G Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Holo-form) Trp->IDO1 Substrate Binding Kyn N-formylkynurenine IDO1->Kyn Oxidative Cleavage Inhibitor 5-chloro-4-fluoro- 1H-indazole Inhibitor->IDO1 Type II Heme Binding TRFRET TR-FRET Assay (High Throughput) Kyn->TRFRET 665nm FRET Emission HPLC HPLC-UV (Low Throughput) Kyn->HPLC 321nm Absorbance

IDO1 enzymatic workflow & inhibition validation using 5-chloro-4-fluoro-1H-indazole.

Experimental Protocol: A Self-Validating TR-FRET System

To ensure absolute trustworthiness, this protocol is structured as a closed-loop validation system. Controls are explicitly defined to isolate enzyme inhibition from reagent instability or solvent effects.

Step 1: Reagent and Reference Compound Preparation
  • Reference Stock: Dissolve 5-chloro-4-fluoro-1H-indazole in 100% anhydrous DMSO to yield a 10 mM master stock. Perform an 11-point, 3-fold serial dilution in DMSO.

  • Aqueous Normalization: Transfer 1 µL of each DMSO dilution into an intermediate plate containing 49 µL of Assay Buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20, 1 mM DTT).

    • Causality Note: Why strict DMSO normalization? IDO1 is a delicate metalloenzyme. Fluctuating solvent concentrations will precipitate the apoprotein, generating a false-positive "inhibition" curve. By maintaining a final assay concentration of exactly 1% DMSO across all wells, we eliminate solvent-induced artifacts.

Step 2: Heme Coordination Pre-Incubation
  • Add 5 µL of recombinant human IDO1 enzyme (at 2x final concentration) to a 384-well pro-bind microplate.

  • Add 2.5 µL of the normalized 5-chloro-4-fluoro-1H-indazole solutions to the respective wells.

  • Incubate at room temperature for 30 minutes.

    • Causality Note: Why pre-incubate? Heme-coordinating indazole fragments exhibit inherently slower on-rates compared to competitive substrate mimics[3]. Skipping this incubation drastically underestimates compound potency and shifts the IC₅₀ to the right.

Step 3: Catalytic Initiation
  • Add 2.5 µL of a substrate mix containing L-Tryptophan (at its established Kₘ) and ascorbic acid/methylene blue (to maintain the heme iron in its active Fe²⁺ ferrous state).

  • Seal the plate and incubate in the dark for 60 minutes at 25°C.

Step 4: TR-FRET Detection & Self-Validation Readout
  • Stop the reaction by adding 10 µL of the TR-FRET Detection Mix (containing the Eu³⁺-cryptate conjugated anti-kynurenine antibody and the d2-acceptor probe)[5].

  • Incubate for 2 hours.

  • Read on a time-resolved fluorescence microplate reader (e.g., PHERAstar). Set the excitation to 337 nm, and emission to both 620 nm (donor) and 665 nm (acceptor), employing a 50 µs delay.

    • Causality Note: The 50 µs delay allows all short-lived autofluorescence—emanating from the halogenated indazole or the plastic plate—to completely decay before measuring the long-lived lanthanide signal. This provides the self-validating proof that any signal reduction is exclusively due to biochemical IDO1 inhibition. Calculate the Z'-factor using the 1% DMSO vehicle as the high control and an enzyme-free blank as the low control.

References

  • Cancer Discovery - AACR Journals. Mechanism Found for IDO1 Inhibitor Evasion.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEFP64zt5lOnKDZmEc-bSo7Z1Yi1n5YmD_dBJWILGUvkeYe0uWUFY-GXu2drtNsI74YiT4SG2rK-q6j1Qp-qoGq7oFQ77ENBu2LEBskO74cGVrBia9h2N6tQpGI9Sllm93XVPZC1pR5zj3ID3OoqxyzjvEk6OFHMIXEmzId4XHilE5jLXfLQU-QDTo7yKS4_FRE2ccIYn7yhcvp3WWPA==]
  • ACS Medicinal Chemistry Letters. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG11n4mtXlYEd0UJ3qs9tbi07Y8I3T5fUP0xAXQQuNryXrNo_nKH_-rmFszQljf7xP-ilssjFUonwczQrceH5l8Mh49XwB8Xba3vi-4Cn5ZXj6qlXRGa7rHVuWtESf0ggCeX6TGonpU5ZYMmW9qRTITC20=]
  • ACS Publications. Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4fINsqSKheWw1sONjrikqL3dorrNH45j8GWbwamcKHvwsnw-aT9eHMI2pnwLicAmLgWliJUlq4Slg7F_EfQnqc3B_aU1qHAsNSd-J3OhggVD9M5WV1jSTAjK_GjpF_MYlL-x6B2gZphaAU9et8dVM]
  • Revvity. HTRF Human Total IDO1 Detection Kit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcqgo5_rZA9q1ky-6_UJI_Ji7GHmKubeTntxeMCnLvrWEVOeSKOEeI9ESmaZeoluzJO1xqXq0ij_CYSCWj56wYirymOaKaRv4eXGX1tnKZv2S2qRlKXj_JEUexHc-kQrK9Wr4gOrf8ew6Cv0EXwHXJCfEv41Hbc4Y4Nk2kbpOOuuNgHg==]
  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtyqSYaCyxua49CdSaMLcf7I65Iee5ren3UjwvL1z5AMb7SFSB6lqUGBzQdENm57wx1xsyqdTL7iCBEGQLIcQ-qWb_xgVPOSBN6lfWs4T8zc3zI7ZTiTGB7U7HAjocv4vpLSuu5Kb8mavoGwXwUjva4GXoLacbMhek60GJ2A==]

Sources

5-chloro-4-fluoro-1H-indazole versus 5-bromo-4-chloro-1H-indazole in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Synthetic Chemist’s Guide: 5-Chloro-4-fluoro-1H-indazole vs. 5-Bromo-4-chloro-1H-indazole

In the modern landscape of medicinal chemistry, the precise manipulation of halogenated heteroaromatics can dictate the success of a discovery campaign. For application scientists and drug developers, distinguishing between 5-chloro-4-fluoro-1H-indazole (CFI) and 5-bromo-4-chloro-1H-indazole (BCI) is not a matter of simple substitution—it is a choice between two completely orthogonal synthetic paradigms.

While structurally similar, the permutation of their halogens entirely flips their chemoselective reactivity. This guide systematically evaluates their mechanical properties, establishes field-proven synthetic protocols, and traces their application in advanced therapeutics.

Mechanistic Rationale: Halogen Orthogonality

The selection between CFI and BCI centers on two foundational principles of physical organic chemistry: Bond Dissociation Energy (BDE) and the polarity of the C-X bond during nucleophilic attack.

  • 5-Chloro-4-fluoro-1H-indazole (CFI): The highly electronegative fluorine atom at the C-4 position heavily polarizes the bond, withdrawing electron density via induction. This severely depresses the LUMO energy of the indazole ring, making the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Fluorine acts as an excellent "activator" for displacement by amines or alkoxides, which is why this scaffold is a staple in optimizing hinge-binding motifs for LRRK2 inhibitors[1] and IDO/TDO modulators[2]. The neighboring C-5 chlorine remains inert under these conditions.

  • 5-Bromo-4-chloro-1H-indazole (BCI): Here, the synthetic handle is transferred to the C-5 position via a bromine atom. Bromine exhibits a substantially lower BDE compared to chlorine. As a result, BCI is engineered for rapid, mild palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C-4 chlorine is heavily resistant to SNAr, allowing it to remain intact as a stable, lipophilic steric block. This trait is heavily leveraged in the design of Estrogen Receptor (ER) modulators, where metabolic stability is paramount[3].

Reactivity cluster_CFI 5-chloro-4-fluoro-1H-indazole (CFI) cluster_BCI 5-bromo-4-chloro-1H-indazole (BCI) cfi_core CFI Scaffold (C-4 F, C-5 Cl) cfi_snar Primary: C-4 SNAr (Amine Nucleophiles) cfi_core->cfi_snar High Dipole / LUMO lowering cfi_pd Secondary: C-5 Pd-Coupling (Requires Buchwald-Hartwig) cfi_snar->cfi_pd Sequential Orthogonality bci_core BCI Scaffold (C-4 Cl, C-5 Br) bci_pd Primary: C-5 Pd-Coupling (Suzuki/Sonogashira) bci_core->bci_pd Low C-Br BDE (~285 kJ/mol) bci_snar Secondary: C-4 SNAr (Sluggish / Steric Block) bci_pd->bci_snar Minimal reactivity

Divergent synthetic reactivity pathways for CFI and BCI scaffolds based on halogen electronics.

Data-Driven Performance Comparison

To facilitate the architectural design of a synthetic route, the following table encapsulates the quantitative and qualitative physicochemical parameters defining both intermediates.

Parameter5-Chloro-4-fluoro-1H-indazole (CFI)5-Bromo-4-chloro-1H-indazole (BCI)
Active Target Moiety C-4 FluorineC-5 Bromine
Stable Isosteric Moiety C-5 ChlorineC-4 Chlorine
Primary Workflow SNAr DisplacementPalladium Cross-Coupling
Target Bond Dissociation Energy Not Applicable (Dipole-driven)~285 kJ/mol (C-Br)
Off-Target Bond Dissociation Energy ~339 kJ/mol (C-Cl)~339 kJ/mol (C-Cl)
SNAr Reactivity Extremely High (Requires mild heating)Poor (Requires extreme forcing)
Typical Clinical Application Kinase Hinge Binders (LRRK2, RIPK2)Hormone Modulators / Capsid Inhibitors

Empirical Workflows & Protocol Validations

As application scientists, we do not rely blindly on theoretical yields. Protocols must be explicitly structured to be self-validating systems that utilize internal isotopic markers to confirm chemoselectivity without isolating intermediates.

Workflow A: Chemoselective SNAr of CFI at C-4

This protocol targets the rapid displacement of the C-4 fluorine utilizing secondary amines, laying the foundation for complex bicyclic targets like EP2/EP4 receptor antagonists[4].

  • Reaction Assembly: Charge a flame-dried pressure vial with 5-chloro-4-fluoro-1H-indazole (1.0 eq), morpholine (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) dissolved in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Thermal Activation: Seal the vial and heat to 90 °C under an inert nitrogen atmosphere for 12 hours.

    • Causality Note: The highly electronegative fluorine drastically lowers the transition state energy for forming the Meisenheimer intermediate. F is a poor leaving group intrinsically but excelling here due to inductive activation.

  • Self-Validating Analytics (LC-MS): Analyze a 10 µL aliquot via LC-MS (ESI+). Chemoselectivity is verified if the mass shift corresponds strictly to [M + Amine - 19 Da (Fluorine)]+. Critical Internal Check: The reaction is validated only if the resulting peak maintains a precise 3:1 isotopic ratio (M : M+2). This chlorine signature proves that the C-5 Cl position was completely unaffected by the nucleophile.

Workflow B: Chemoselective Suzuki-Miyaura Coupling of BCI at C-5

This sequence exploits the weak C-Br bond to rapidly construct C-C frameworks, pivotal in synthesizing highly stable intermediates analogous to those used in Lenacapavir development[5].

  • Reaction Assembly: In a Schlenk flask, combine 5-bromo-4-chloro-1H-indazole (1.0 eq), an arylboronic acid (1.1 eq), and K2CO3 (2.0 eq) in a rigorously degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Catalytic Initiation: Add Pd(dppf)Cl2 (0.05 eq) under a steady nitrogen blanket.

  • Thermal Activation: Stir the mixture at a mild 60 °C for 4 hours.

    • Causality Note: Limiting the temperature to 60 °C is an intentional, kinetic control. Oxidative addition of the active Pd(0) species into the C-Br bond (~285 kJ/mol) is rapid at this thermal baseline, whereas insertion into the C-Cl bond (~339 kJ/mol) requires temperatures >90 °C and specialized bulky ligands.

  • Self-Validating Analytics (LC-MS): Sample the mixture. Successful coupling is confirmed by the appearance of the [M - Br + Aryl]+ mass peak. Validation of chemoselectivity is strictly determined by the persistent 3:1 (M : M+2) isotopic pattern in the product peak. Any degradation of this ratio into a singular M peak indicates an off-target over-coupling at the C-4 position, demanding immediate temperature reduction.

Applications BuildingBlocks Halogenated Indazoles CFI CFI Scaffold BuildingBlocks->CFI BCI BCI Scaffold BuildingBlocks->BCI Kinase Kinase Inhibitors (LRRK2, RIPK2) CFI->Kinase Hinge-Binding Optimization ERMod ER Modulators (Antagonists) BCI->ERMod Steric Bioisosterism

Pharmacological targeting pathways mapping CFI and BCI to their primary therapeutic domains.

References[2] Title: Compounds and methods for IDO and TDO modulation, and indications therefor. (Application No. AU 2017331345 B2)

Source: googleapis.com (Patent Archive) URL: 2[3] Title: Estrogen Receptor Modulators and Uses Thereof. Source: googleapis.com (Patent Archive) URL: 3[4] Title: BICYCLIC CARBOXAMIDES AND METHODS OF USE THEREOF (EP 3781550 B1). Source: googleapis.com (Patent Archive) URL: 4[5] Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Source: ResearchGate URL: 5[1] Title: N-HETEROARYL INDAZOLE DERIVATIVES AS LRRK2 INHIBITORS. Source: molaid.com URL: 1

Sources

Comparative Study of Fluorinated vs. Non-Fluorinated Indazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Methodology

Executive Summary

The indazole heterocyclic core is a highly privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore in inhibitors targeting kinases, nitric oxide synthases (NOS), and proteases. However, non-fluorinated indazoles frequently suffer from two primary liabilities: rapid oxidative degradation mediated by cytochrome P450 (CYP) enzymes and affinity ceilings due to sub-optimal steric filling in tight binding pockets.

Strategic fluorination of the indazole ring resolves these liabilities through a combination of stereoelectronic tuning and the introduction of unique non-covalent interactions. This guide provides a head-to-head comparison of fluorinated versus non-fluorinated indazole inhibitors, analyzing the causality behind their divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles, backed by validated structural data and experimental protocols.

The Causality of Fluorination: Mechanistic Drivers

As drug developers, we do not simply add fluorine to increase lipophilicity; we engineer the electronic and spatial profile of the molecule. The divergence in performance between fluorinated and non-fluorinated indazoles is governed by two fundamental mechanisms:

  • Metabolic Stability via HOMO Energy Reduction: Non-fluorinated indazoles are highly susceptible to CYP-mediated electrophilic aromatic oxidation. The introduction of highly electronegative fluorine atoms (or trifluoromethyl groups) significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the

    
    -system. This decreases the electron density and nucleophilicity of the aromatic ring, making it highly resistant to the heme-oxygen reactive species in CYP450 active sites[1].
    
  • Affinity Enhancement via

    
     Bonding:  The 
    
    
    
    bond is highly polarized. In specific geometries, the fluorine atom can act as a powerful hydrogen-bond acceptor. Unlike non-fluorinated analogs relying solely on Van der Waals interactions, fluoroindazoles can form directed hydrogen bonds with peptide backbone amides, displacing high-energy water molecules and yielding significant gains in free energy (
    
    
    )[2].

G A Non-Fluorinated Indazole (High Clearance, Baseline Affinity) B Targeted Fluorination (C-F Bond Insertion) A->B C Reduced HOMO Energy (Decreased Pi-Nucleophilicity) B->C Electronic D C-F...H-N Hydrogen Bonding (e.g., Factor Xa Gly216) B->D Steric E CYP450 Oxidative Resistance (Improved Half-Life) C->E F Enhanced Target Affinity (ΔΔG Improvement) D->F G Optimized Clinical Lead E->G F->G

Fig 1: Mechanistic rationale for indazole fluorination optimizing stability and affinity.

Head-to-Head Comparisons & Experimental Data

To objectively evaluate the impact of fluorination, we examine three field-proven case studies targeting different therapeutic pathways: Proteases (Factor Xa), Enzymes (NOS), and Viral Targets (HIV RT).

Case Study A: Factor Xa Inhibitors (Affinity & Structural Mimicry)

In the development of Factor Xa inhibitors, researchers sought to replace a labile amide carbonyl group with a more metabolically stable bioisostere. A 7-fluoroindazole scaffold was developed to replace the carbonyl-containing non-fluorinated analog.

  • Observation: X-ray crystallography (PDB: 2RA0) revealed that the 7-fluoro substituent perfectly mimicked the carbonyl oxygen, maintaining a critical hydrogen bond with the N–H of the Gly216 residue (distance of 2.90 Å) in the protease's

    
    -sheet domain[2].
    
  • Result: The fluorinated analog maintained identical spatial orientation to the carbonyl counterpart, significantly improved metabolic stability, and provided a favorable interaction energy (

    
     kcal/mol) compared to the simple non-fluorinated indazole control[2].
    
Case Study B: Nitric Oxide Synthase (NOS) Inhibitors (Isoform Selectivity)

Designing selective inhibitors for NOS isoforms (e.g., targeting NOS-II for neuroprotection without disrupting NOS-I) is notoriously difficult due to highly conserved active sites.

  • Observation: The evaluation of 4,5,6,7-tetrafluoroindazoles against basic non-fluorinated indazoles demonstrated that exhaustive fluorination of the aromatic ring fundamentally alters target selectivity[3].

  • Result: Compound 13 (4,5,6,7-tetrafluoro-3-methyl-1H-indazole) strongly inhibited NOS-II (83%) while maintaining a lower affinity for NOS-I (63%). Conversely, non-fluorinated bulky indazoles showed diminished overall activity. The specific charge distribution of the tetrafluoro-aromatic system was required to maximize complementary electronic matching within the NOS-II active site[3].

Case Study C: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTI)

Androgen receptor antagonists and NNRTIs built on indazole cores often fail in the clinic due to poor human liver microsome (HLM) stability.

  • Observation: The baseline non-fluorinated indazole NNRTI exhibited rapid degradation. Through structure-based drug design, a fluorinated derivative (Compound 7) was engineered.

  • Result: The targeted insertion of fluorine not only retained potent antiviral activity against both wild-type and the difficult K103N mutation strains but also resulted in a marked improvement in in vitro metabolic stability by blocking the primary site of oxidative liability on the indazole core[4]. Similarly, in androgen receptor studies, trifluoromethylation and chlorination of an indazole extended the half-life (

    
    ) from 12.3 minutes to 105 minutes[1].
    
Summary Data Table
Parameter / TargetNon-Fluorinated Indazole BaselineFluorinated Indazole AnalogPrimary Causality for Shift
Factor Xa Binding Weaker S1 pocket affinityngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

kcal/mol gain

bond (2.9 Å) with Gly216[2].
NOS-II Inhibition Low isoform selectivity83% Inhibition (High NOS-II Selectivity) Altered stereoelectronic profile optimizing active site fit.
Androgen Receptor (HLM

)
12.3 minutes105.0 minutes Lowered HOMO energy; prevention of CYP-mediated oxidation[1].
HIV RT (Mutant Resilience) Vulnerable to K103N mutationRetained wild-type & K103N potency Improved metabolic stability while preserving critical core geometry[4].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the optimization of fluorinated indazoles must be validated using self-validating experimental systems. Below are the definitive protocols for quantifying the metabolic stability and structural binding of these compounds.

Protocol 1: Self-Validating Microsomal Stability Assay (HLM)

This assay quantifies the oxidative resistance gained by fluorinating the indazole core. A self-validating system requires both positive controls (Verapamil for high clearance) and negative controls (minus-NADPH) to ensure degradation is strictly CYP-mediated.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the fluorinated indazole in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Control Check: Run a parallel sample replacing NADPH with an equal volume of buffer to rule out non-CYP degradation.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots from the reaction mixture.
  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant using LC-MS/MS (MRM mode) to track the depletion of the parent indazole mass over time.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time. The slope dictates the elimination rate constant (

    
    ), used to calculate the intrinsic clearance (
    
    
    
    ) and half-life (
    
    
    ).

Workflow S1 1. Substrate Incubation S2 2. NADPH Initiation S1->S2 S3 3. Time-Course Sampling S2->S3 S4 4. Acetonitrile Quench S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. CL_int Calculation S5->S6

Fig 2: Self-validating CYP450 microsomal stability assay workflow for evaluating fluorinated inhibitors.

Protocol 2: X-Ray Crystallography for Validation

To prove that fluorination is enhancing binding via hydrogen bonding (as seen in Factor Xa) rather than mere hydrophobic bulk, crystallographic validation is mandatory.

  • Co-Crystallization: Express and purify the target protein. Incubate the protein (e.g., 10 mg/mL) with a 3-fold molar excess of the fluorinated indazole inhibitor at 4°C for 2 hours.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates utilizing a crystallization screen (e.g., PEG 4000, 0.1 M HEPES pH 7.5).

  • Diffraction & Phasing: Harvest crystals, cryoprotect (e.g., 20% glycerol), and freeze in liquid nitrogen. Collect diffraction data utilizing a synchrotron radiation source.

  • Refinement: Solve the structure via molecular replacement using the apo-protein structure. Map the

    
     electron density to unambiguously assign the orientation of the fluoroindazole ring.
    
  • Distance Measurement: Measure the interatomic distance between the fluorine atom (hydrogen bond acceptor) and the target peptide backbone nitrogen. A distance between 2.8 Å and 3.2 Å combined with proper angular geometry confirms the

    
     contribution of the halogen bond.
    

Conclusion

The comparative data heavily favors the use of fluorinated indazoles over their non-fluorinated counterparts in advanced stages of lead optimization. By strategically deploying fluorine on the indazole core, medicinal chemists can successfully decouple the traditional inverse relationship between metabolic stability and target affinity. The ability of the


 bond to concurrently lower HOMO energy (shielding the molecule from CYP450 oxidation) while acting as a precise, directional hydrogen bond acceptor with backbone amides makes it an indispensable tool for overcoming the developmental bottlenecks of indazole-based therapies.

References

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa American Chemical Society (ACS Publications) URL:[Link]

  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation National Institutes of Health (NIH) / PubMed URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays American Chemical Society (ACS Publications) URL:[Link]

Sources

Application Guide: Evaluating Antibody Cross-Reactivity for 5-Chloro-4-Fluoro-1H-Indazole Conjugates in PK Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific pharmacokinetic (PK) and anti-drug antibody (ADA) assays for small-molecule therapeutics and Antibody-Drug Conjugates (ADCs) hinges on the quality of the critical reagents used[1][2]. Antibodies raised against artificial haptens—such as the 5-chloro-4-fluoro-1H-indazole pharmacophore—frequently exhibit problematic cross-reactivity with endogenous compounds or circulating drug metabolites[3].

This comparison guide evaluates the performance of traditional murine hybridoma-derived antibodies against structure-based recombinant rabbit monoclonal antibodies. By detailing the mechanistic causes of cross-reactivity and providing self-validating experimental protocols, this guide equips assay development scientists with the framework necessary to select and validate highly specific reagents for rigorous bioanalysis.

Context & The Challenge of Small Molecule Specificity

The 5-chloro-4-fluoro-1H-indazole moiety (CAS 1082041-86-8) is a specialized structural scaffold frequently utilized in novel kinase inhibitors, EP4 antagonists, and cytotoxic payloads within ADCs[4][5]. Because small molecules (<1,000 Da) are non-immunogenic on their own, they must be covalently linked to a carrier protein (e.g., KLH or BSA) to elicit an immune response[6][7].

The Causality of Cross-Reactivity

When an animal is immunized with a 5-chloro-4-fluoro-1H-indazole conjugate, the resulting polyclonal or standard monoclonal antibodies often target the highly immunogenic carrier protein, the linker region, or the generic hydrophobic bulk of the indazole ring[6].

  • Steric & Electrostatic Failure: The atomic radii of fluorine (~1.47 Å) and chlorine (~1.75 Å) differ significantly from hydrogen. However, lower-affinity antibodies often possess a flexible paratope that relies on generic hydrophobic interactions with the indazole core rather than demanding strict electrostatic and shape complementarity to the halogens.

  • Metabolite Interference: Without high target specificity, these antibodies will cross-react with de-halogenated in vivo metabolites (e.g., 5-chloro-1H-indazole or 4-fluoro-1H-indazole), leading to falsely elevated PK readouts and muddying the drug's safety/efficacy profile[3][8].

Product Comparison: Standard Hybridoma vs. Next-Gen Recombinant

To overcome these structural challenges, the industry is shifting from random hybridoma screening to rationally designed, recombinant single B-cell platforms[3][6].

  • Alternative A: Standard Murine Hybridoma (Conventional) Relies on standard positive screening against the immunizing hapten. Due to immune dominance, it frequently yields clones that bind the linker or cross-react with single-halogen analogs.

  • Alternative B: Recombinant Rabbit Monoclonal (Target Product) Utilizes high-throughput B-cell sorting with rigorous negative counter-selection. By intentionally depleting B-cells that bind to 5-chloro-1H-indazole, 4-fluoro-1H-indazole, and the naked carrier protein, only clones with strict dependency on the di-halogenated footprint are advanced[3].

Quantitative Performance Data

The following matrix summarizes the competitive ELISA data comparing a conventional murine monoclonal antibody against an optimized recombinant rabbit monoclonal antibody.

Competitor/AnalyteStandard Mouse mAb

(ng/mL)
Standard Mouse CR (%)Recombinant Rabbit mAb

(ng/mL)
Recombinant Rabbit CR (%)
5-Chloro-4-Fluoro-1H-Indazole (Target)12.4100% 0.85100%
5-Chloro-1H-Indazole48.625.5%>10,000<0.01%
4-Fluoro-1H-Indazole61.220.2%>10,000<0.01%
1H-Indazole (Core Ring)185.06.7%>10,000<0.01%
BSA Carrier Protein310.04.0%>10,000<0.01%

(Note: % Cross-Reactivity (CR) is calculated as[ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of Target / 

of Competitor] × 100.)

Visualizing the Selection Strategy

To isolate an antibody capable of achieving <0.01% cross-reactivity against single-halogen variants, a multi-stage flow cytometry sorting strategy must be implemented prior to recombinant cloning.

Selection_Strategy A B-Cell Repertoire (5-Cl-4-F-Indazole-KLH) B Positive Selection (Binds Target Hapten) A->B C Negative Selection (Binds 5-Cl or 4-F Analogs) B->C Isolate Target Binders D Negative Selection (Binds Carrier Protein) C->D Discard Cross-Reactors E Recombinant Cloning (High Specificity Candidate) D->E Discard Anti-Carrier

Single B-cell sorting strategy utilizing positive and negative counter-selection for specificity.

Experimental Protocol: Indirect Competitive ELISA (icELISA)

To independently validate the specificity of a hapten-targeted antibody, an Indirect Competitive ELISA (icELISA) is the gold standard[6][7]. This protocol is a self-validating system: by using a heterologous coating carrier, we mathematically subtract any signal stemming from anti-carrier antibodies, proving that the signal inhibition is purely driven by the free hapten competing for the paratope[6][9].

Reagents Needed
  • Coating Antigen: 5-chloro-4-fluoro-1H-indazole conjugated to Ovalbumin (OVA). (Crucial: Do not use the immunizing carrier, e.g., KLH).

  • Competitors: Serial dilutions of 5-chloro-4-fluoro-1H-indazole, 5-chloro-1H-indazole, and 4-fluoro-1H-indazole.

  • Detection: HRP-conjugated anti-rabbit or anti-mouse IgG.

Step-by-Step Methodology
  • Heterologous Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of hapten-OVA conjugate (1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: Using OVA instead of the immunizing carrier (KLH) prevents the capture of anti-KLH antibodies, ensuring baseline signal represents only hapten-recognizing clones[6].

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBST. Incubate for 1 hour at 37°C to block non-specific binding sites.

  • Pre-Incubation (The Competition): In a separate non-binding plate, mix a fixed, sub-saturating concentration of the primary antibody (e.g., 0.1 µg/mL) with varying concentrations of the free competitor analytes (ranging from 0.001 ng/mL to 10,000 ng/mL). Incubate for 30 minutes at room temperature.

    • Causality: Maintaining a strict stoichiometric ratio of antibody to modified hapten determines the analytical sensitivity and the apparent cross-reactivity[9].

  • Binding: Transfer 100 µL of the pre-incubated mixture to the OVA-hapten coated plate. Incubate for 1 hour at 37°C. Free analyte in solution will competitively occupy the paratopes, preventing the antibody from binding to the immobilized OVA-hapten[6].

  • Washing & Detection: Wash 5x with PBST to remove all unbound antibody-competitor complexes. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at 37°C. Wash 5x.

  • Signal Development: Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M

    
    . Read absorbance at 450 nm.
    
  • Data Validation: Calculate the

    
    . A high-quality specific antibody will demonstrate a steep sigmoidal inhibition curve for the target hapten and a flat line (no signal drop) for structural analogs.
    

ELISA_Workflow Step1 1. Plate Coating (Heterologous Hapten-OVA) Step3 3. Competitive Binding (Affinity Discrimination) Step1->Step3 Step2 2. Pre-incubation (Ab + Competitor Analogs) Step2->Step3 Analyte competes for paratope Step4 4. Stringent Wash (Remove Unbound Matrix) Step3->Step4 Step5 5. Signal Detection (Secondary Ab-HRP + TMB) Step4->Step5 Signal inversely proportional to analyte

Workflow of Indirect Competitive ELISA for hapten cross-reactivity screening.

Conclusion

For biopharmaceutical bioanalysis involving small molecule payloads or targets containing the 5-chloro-4-fluoro-1H-indazole core, traditional immunization approaches yield unacceptably high cross-reactivity to single-halogen metabolites (~20-25%). By contrast, utilizing a recombinant rabbit monoclonal platform with rigorous single-cell negative selection enforces true structural complementarity, pushing cross-reactivity below 0.01%. Adopting these advanced reagents alongside highly controlled icELISA workflows ensures robust, artifact-free PK and ADA data for investigational therapeutics.

References

  • Google Patents. US10968201B2 - Bicyclic carboxamides and methods of use thereof.[5] URL:

  • Creative Diagnostics. PK Assays for Antibody-Drug Conjugates (ADCs).[10] URL:[Link]

  • BioAgilytix. Bioanalytical Strategies for Antibody Drug Conjugate Development.[1] URL: [Link]

  • KCAS Bio. ADC Analysis – Frequently Asked Questions.[2] URL: [Link]

  • Hep Journals / Frontiers of Agricultural Science and Engineering. Synthesis of haptens and production of antibodies to bisphenol A.[7] URL: [Link]

  • PubMed / Food Chem. Rational hapten design, antibody preparation, and immunoassay development.[3] URL:[Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[9] URL: [Link]

Sources

A Structural Comparison of the 5-Chloro-4-Fluoro-1H-Indazole Scaffold with Known ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The reversible phosphorylation of proteins, orchestrated by a vast family of over 500 protein kinases, is a cornerstone of cellular signaling.[1][2] Dysregulation of these enzymes through mutation or overexpression is a well-established driver of numerous diseases, most notably cancer.[1][3] Consequently, the ATP-binding site of kinases has become one of the most intensively pursued targets in modern drug discovery.[4][5] ATP-competitive inhibitors, small molecules that vie with the cell's natural energy currency for access to the kinase active site, represent a major class of targeted therapeutics.[4][5]

Within the vast chemical space explored for kinase inhibition, certain molecular frameworks, often termed "privileged scaffolds," have emerged as particularly effective. The indazole ring system is a prominent example of such a scaffold.[2][6] Its bicyclic, aromatic structure serves as an excellent bioisostere of the natural adenine moiety of ATP, capable of forming critical hydrogen bond interactions with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[7][8] Numerous FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[2][6]

This guide provides an in-depth structural analysis of 5-chloro-4-fluoro-1H-indazole , a specific substituted indazole, and compares its structural and electronic features to well-characterized, indazole-containing ATP-competitive inhibitors. We will explore how the core scaffold contributes to kinase binding and how substitutions on the ring system can be strategically employed to achieve potency and selectivity.

Structural and Electronic Analysis of 5-Chloro-4-Fluoro-1H-Indazole

The 1H-indazole core is an aromatic heterocyclic system composed of a fused benzene and pyrazole ring.[6] In the specific case of 5-chloro-4-fluoro-1H-indazole, the electronic properties of the core are significantly modulated by the presence of two halogen substituents on the benzene ring portion.

  • Core Scaffold: The 1H-indazole tautomer features two nitrogen atoms. The N1-H proton acts as a hydrogen bond donor, while the N2 nitrogen atom can act as a hydrogen bond acceptor. This arrangement is critical for anchoring the molecule to the kinase hinge region, which typically presents a hydrogen bond donor-acceptor-donor pattern.[7]

  • Substituent Effects:

    • 5-Chloro & 4-Fluoro: Both chlorine and fluorine are highly electronegative, electron-withdrawing groups. Their placement on the benzene ring lowers the electron density of the aromatic system. This can influence the pKa of the indazole nitrogens and modulate the strength of potential hydrogen bonds. Furthermore, these substituents occupy space and can form specific interactions (e.g., halogen bonds) or create steric hindrance, influencing the molecule's orientation within the ATP pocket.

Below is the chemical structure of 5-chloro-4-fluoro-1H-indazole.

Caption: Chemical structure of 5-chloro-4-fluoro-1H-indazole.

The Indazole Scaffold in Action: A Look at Approved Inhibitors

To understand the functional relevance of the indazole scaffold, we will examine its role in two well-established ATP-competitive kinase inhibitors: Axitinib and Pazopanib.

Axitinib: A Potent VEGFR and PLK4 Inhibitor

Axitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma.[6] It potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs). Interestingly, it also shows potent activity against Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in centriole duplication.[9]

  • Core Interaction: The indazole ring of Axitinib is central to its mechanism. The N1-H forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Cys919 in VEGFR2), while the N2 nitrogen accepts a hydrogen bond from the backbone NH of the same residue. This classic "clamp" anchors the inhibitor in the adenine-binding region.[9]

  • Role of Substituents: The substituents on the indazole ring are not merely decorative. The 3-position is elaborated with a vinyl group leading to a substituted pyridine, which extends into a deeper hydrophobic pocket, contributing significantly to potency and selectivity. The 6-position links to a phenylsulfide moiety that occupies the solvent-exposed region.

Pazopanib: A Multi-Kinase Inhibitor

Pazopanib is another multi-targeted inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, targeting VEGFR, PDGFR, and c-Kit, among others.[2][6]

  • Core Interaction: Similar to Axitinib, the indazole scaffold of Pazopanib forms crucial hydrogen bonds with the kinase hinge region.

  • Role of Substituents: Pazopanib features a methyl group at the 3-position and a pyrimidine-containing side chain at the 6-position. This substitution pattern allows the molecule to adopt a specific conformation that fits the ATP-binding sites of its target kinases, with the pyrimidine ring forming additional interactions.

Caption: Structures of approved indazole-based kinase inhibitors.

Comparative Structural Analysis

By comparing the 5-chloro-4-fluoro-1H-indazole fragment with the indazole cores of Axitinib and Pazopanib, we can draw key insights for drug design.

Feature5-Chloro-4-Fluoro-1H-IndazoleAxitinibPazopanib
Scaffold 1H-Indazole1H-Indazole1H-Indazole
Hinge Interaction Potential N1-H donor, N2 acceptorConfirmed N1-H donor, N2 acceptorConfirmed N1-H donor, N2 acceptor
Key Substitutions 4-Fluoro, 5-Chloro3-vinyl-pyridine, 6-phenylsulfide3-methyl, 6-aminopyrimidine
Target Kinase(s) UnknownVEGFRs, PDGFR, c-Kit, PLK4VEGFRs, PDGFR, c-Kit
Binding Pockets Primarily adenine regionAdenine region, adjacent hydrophobic pocketAdenine region, solvent-exposed region

The comparison clearly shows that while the core indazole provides the essential hinge-binding capability, the substituents dictate the inhibitor's ultimate potency and selectivity. The 5-chloro-4-fluoro-1H-indazole fragment represents a well-functionalized starting point. The electron-withdrawing halogens can enhance binding affinity or provide vectors for further chemical elaboration into adjacent hydrophobic pockets of a target kinase.[10]

G atp_pocket ATP Binding Pocket hinge Hinge Region (Backbone NH/CO) indazole N1-H Indazole Scaffold N2 hinge->indazole:n2 H-bond (acceptor) adenine_region Adenine Region hydrophobic_pocket Hydrophobic Pocket I solvent_front Solvent Front indazole:n1->hinge H-bond (donor) indazole->adenine_region Occupies substituent Substituents (e.g., Pyridine, Phenyl) substituent->hydrophobic_pocket Extends into substituent->solvent_front Extends towards G start 5-chloro-4-fluoro-1H-indazole screen Protocol 1: Broad Kinase Panel Screen (e.g., 400+ kinases at 1-10 µM) start->screen hits Identify Initial 'Hits' (Kinases with >50% inhibition) screen->hits ic50 Protocol 2: IC50 Determination (Dose-response biochemical assay) hits->ic50 For each hit potency Quantify Potency (IC50 value) Determine selectivity profile ic50->potency crystallography Protocol 3: Co-crystallization Trials (With purified hit kinase) potency->crystallography For potent/selective hits structure Solve X-ray Crystal Structure Visualize binding mode crystallography->structure sar Structure-Activity Relationship (SAR) Guided Lead Optimization structure->sar

Sources

Structural Confirmation of 5-Chloro-4-fluoro-1H-indazole Reaction Products: An Analytical Strategy Guide

Author: BenchChem Technical Support Team. Date: March 2026

For medicinal chemists and drug development professionals, the indazole scaffold is a highly privileged pharmacophore[1]. However, the functionalization of this core—specifically through N-alkylation or N-arylation—presents a notorious regiochemical challenge. Because the indazole ring undergoes annular tautomerism between its 1H and 2H forms[2], electrophilic attacks invariably yield a mixture of N1 and N2-substituted regioisomers[3].

When working with 5-chloro-4-fluoro-1H-indazole [4], the steric encumbrance and electron-withdrawing nature of the C4-fluorine and C5-chlorine atoms significantly alter the nucleophilicity of the adjacent nitrogen atoms. While optimizing reaction conditions (e.g., using NaH in THF) can push the equilibrium toward the thermodynamically favored N1-isomer[5], rigorous structural confirmation is absolutely critical before advancing a candidate into biological assays.

This guide objectively compares the analytical methodologies available for resolving N1/N2 indazole regioisomers and provides a self-validating, step-by-step experimental protocol for definitive structural assignment.

Comparative Evaluation of Structural Confirmation Techniques

Not all analytical techniques are created equal when distinguishing between position-specific structural isomers. The core issue is that N1 and N2 indazole regioisomers share identical molecular weights, highly similar polarities, and virtually identical mass spectrometry fragmentation patterns.

To overcome this, we must exploit the unique handles of 5-chloro-4-fluoro-1H-indazole—specifically, the built-in nuclear spin of the C4-fluorine atom (


F).
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • The Verdict: Insufficient for absolute structural proof.

  • Causality: While LC-MS is exceptional for reaction monitoring and confirming the addition of the alkyl/aryl mass, N1 and N2 isomers routinely exhibit identical parent masses and highly parallel collision-induced dissociation (CID) pathways. Without a pre-validated authentic standard to compare retention times, LC-MS cannot definitively assign regiochemistry.

1D NMR ( H, C, F)
  • The Verdict: Supportive, but often ambiguous in isolation.

  • Causality: 1D proton NMR will confirm the integration of the newly added alkyl group. The 4-fluoro substituent provides a distinct

    
    F signal, but the chemical shift variation between an N1-alkylated and N2-alkylated species is often minimal (
    
    
    
    ppm) and heavily solvent-dependent. 1D NMR lacks the dimensional connectivity required to map the alkyl group's position relative to the bicyclic core.
2D NMR (HMBC & NOESY)
  • The Verdict: The analytical gold standard for solution-phase structural assignment[3][6].

  • Causality:

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC maps

      
       through-bond couplings. For an N1-alkylated product, the protons of the N-CH
      
      
      
      group will correlate to C7a . For an N2-alkylated product, they will correlate to C3 . Because 5-chloro-4-fluoro-1H-indazole possesses a fluorine at C4, the C3 carbon will appear as a distinct doublet in the
      
      
      C spectrum due to strong
      
      
      scalar coupling[7]. C7a, being distant from the fluorine, will not show this splitting. Thus, if the HMBC cross-peak from the alkyl group hits the F-coupled doublet, it is unambiguously the N2 isomer.
    • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space proximity. The N-CH

      
       protons of an N1 isomer will show an NOE cross-peak to the C7 proton. An N2 isomer will show a strong NOE to the C3 proton[6].
      
Single-Crystal X-Ray Diffraction (SCXRD)
  • The Verdict: Definitive absolute configuration, but operationally inefficient.

  • Causality: SCXRD provides direct spatial mapping of electron density, offering undeniable proof. However, it requires the growth of high-quality diffracting crystals—a process that can take weeks and is not guaranteed for highly flexible or lipophilic alkyl chains.

Quantitative Performance Comparison
Analytical TechniqueResolution TimeRegio-Determination ConfidenceSample RequirementAutomation / Throughput
LC-MS/MS < 10 MinutesLow (Inferential)< 0.1 mgHigh
1D NMR 15 MinutesLow to Moderate2 - 5 mgHigh
2D NMR (HMBC/NOESY) 2 - 4 HoursHigh (Definitive) 10 - 20 mgModerate
SCXRD Days to WeeksAbsolute (Definitive)> 5 mg (Crystalline)Low

Table 1: Efficiency and performance metrics for structural confirmation alternatives.

Logical Workflows for Regiochemical Assignment

To standardize decision-making, we utilize a bifurcated analytical approach utilizing both through-space (NOESY) and through-bond (HMBC) logic.

G Isolate Isolate Pure Regioisomer (via Flash Chromatography) NMR13C Acquire 13C & 19F NMR Identify C3 (d, J-coupled to F) Isolate->NMR13C NMRHMBC Acquire 1H-13C HMBC NMR13C->NMRHMBC Decision Does N-Alkyl proton couple to the C3 doublet? NMRHMBC->Decision ResultN2 YES: N2-Alkylated Product (N2 directly adjacent to C3) Decision->ResultN2 Yes ResultN1 NO: Couples to C7a singlet N1-Alkylated Product Decision->ResultN1 No

Caption: Analytical HMBC logic workflow leveraging the unique C4-fluorine of 5-chloro-4-fluoro-1H-indazole.

Experimental Protocols: Synthesis and Validation

The following represents a self-validating protocol designed to maximize N1-alkylation[5][8], followed by the methodology for rigorous structural confirmation.

Phase 1: N1-Directed Regioselective Alkylation

Rationale: The use of Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) facilitates the formation of a tight ion-pair between the indazole N2 and the sodium cation, directing electrophilic attack predominantly to the N1 position[1][3].

  • Activation: To a flame-dried round-bottom flask under an argon atmosphere, add 5-chloro-4-fluoro-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. A visible evolution of hydrogen gas will occur. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Introduce the desired alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise to the mixture[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12–18 hours. Monitor consumption of the starting material via LC-MS.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH

    
    Cl, extract with Ethyl Acetate (3x), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Isolate the major and minor regioisomers via automated flash chromatography (Silica, Hexanes/Ethyl Acetate gradient).

G Start 5-Chloro-4-fluoro-1H-indazole Tautomer 1H ⇌ 2H Tautomeric Shift Start->Tautomer Reaction NaH Deprotonation / R-Br Alkylation in THF (0 °C to RT) Tautomer->Reaction N1 N1-Alkyl Regioisomer (Major Product, >80%) Reaction->N1 Steric Control N2 N2-Alkyl Regioisomer (Minor Product, <20%) Reaction->N2 Kinetic Leakage

Caption: Mechanistic pathway and standard product distribution of indazole alkylation using NaH/THF.

Phase 2: High-Resolution NMR Validation

Rationale: Conducting 2D NMR in a strongly solvating environment suppresses peak broadening and allows for the resolution of fine


C-

F scalar couplings necessary for HMBC interpretation.
  • Sample Preparation: Dissolve 15–20 mg of the chromatographically pure regioisomer in 0.6 mL of anhydrous DMSO-d

    
     (or CDCl
    
    
    
    , depending on solubility). Ensure the sample is free of paramagnetic impurities by filtering through a glass wool plug.
  • 1D Baseline Acquisition:

    • Acquire a standard

      
      H spectrum (16 scans). Identify the distinct resonance of the N-CH
      
      
      
      protons (typically between
      
      
      4.0 – 5.5 ppm).
    • Acquire a

      
      C spectrum (1024 scans) and a 
      
      
      
      F spectrum. In the
      
      
      C spectrum, annotate the C3 carbon—it will appear as a distinct doublet due to
      
      
      or
      
      
      coupling with the C4-fluorine atom.
  • NOESY Acquisition (Through-Space): Set up a 2D NOESY experiment with a mixing time of 300–500 ms.

    • Validation Check: Look for a cross-peak between the N-CH

      
       signal and the indazole C7-H proton (identifying N1) or the indazole C3-H proton (identifying N2)[6][7].
      
  • HMBC Acquisition (Through-Bond): Set up a 2D

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz).
    • Validation Check: Trace the vertical alignment from the N-CH

      
       proton signal. If the cross-peak intersects with the 
      
      
      
      C doublet annotated in Step 2, the sample is the N2 isomer . If it intersects with a sharp singlet (C7a), it is the N1 isomer [3].

By strictly adhering to this protocol and cross-referencing through-space (NOESY) data with through-bond (HMBC/Fluorine) data, application scientists can achieve 100% confidence in the regiochemical assignment of 5-chloro-4-fluoro-1H-indazole derivatives, ensuring the integrity of downstream biological and pharmacokinetic data.

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1851-1864.[Link]

  • Doganc, F., et al. (2021). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate (Conference Abstract/Preprint).[Link]

  • MolPort. 5-chloro-4-fluoro-1H-indazole (Molport-029-009-435). MolPort Catalog.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.